Prmt5-IN-37
Description
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Properties
Molecular Formula |
C21H15F4N5O2 |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide |
InChI |
InChI=1S/C21H15F4N5O2/c1-29(17-8-32-18-4-10(21(23,24)25)2-3-11(17)18)20(31)12-5-15-14(6-13(12)22)28-19(26)16-7-27-9-30(15)16/h2-7,9,17H,8H2,1H3,(H2,26,28)/t17-/m1/s1 |
InChI Key |
MPJUJZTYGCAZPL-QGZVFWFLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Prmt5-IN-37 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of PRMT5 Inhibitors
Disclaimer: The specific compound "Prmt5-IN-37" is not widely referenced in publicly available scientific literature. This guide therefore focuses on the well-established mechanisms of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, using data from extensively studied molecules such as Pemrametostat (GSK3326595/EPZ015938), Onametostat (JNJ-64619178), and PRT543 as representative examples.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] In a multitude of human cancers, PRMT5 is overexpressed and its activity is associated with poor prognosis, making it a compelling therapeutic target.[2][3] PRMT5 inhibitors are a class of small molecules designed to block the enzymatic function of PRMT5, thereby inducing anti-tumor effects. This document provides a comprehensive overview of the mechanism of action of PRMT5 inhibitors, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action of PRMT5 Inhibitors
PRMT5 inhibitors primarily function by blocking the catalytic activity of the PRMT5 enzyme. Most inhibitors are competitive with either the methyl donor, S-adenosylmethionine (SAM), or the protein substrate.[4] Some newer agents exhibit different modes of action, such as being MTA-cooperative, which offers selectivity for cancer cells with MTAP gene deletion.[5]
The inhibition of PRMT5 leads to a global reduction in symmetric dimethylarginine (sDMA) levels on its substrates. This has several downstream consequences that contribute to the anti-tumor activity of these compounds:
-
Epigenetic Reprogramming: By preventing the methylation of histones (e.g., H4R3, H3R8), PRMT5 inhibitors can alter chromatin structure and reactivate the expression of tumor suppressor genes.[2]
-
Modulation of RNA Splicing: PRMT5 is essential for the proper assembly of the spliceosome. Inhibition of PRMT5 leads to widespread alternative splicing events, which can result in the production of non-functional proteins or trigger nonsense-mediated decay, ultimately leading to cancer cell death.[6][7]
-
Induction of Cell Cycle Arrest and Apoptosis: PRMT5 inhibitors have been shown to cause a G1 cell cycle arrest and induce apoptosis in various cancer cell lines.[8][9] This is often mediated through the modulation of key cell cycle regulators and pro-apoptotic proteins.
-
Impairment of the DNA Damage Response (DDR): PRMT5 plays a role in the DNA damage response. Its inhibition can sensitize cancer cells to DNA-damaging agents like PARP inhibitors and chemotherapy by downregulating the expression of key DDR genes such as BRCA1, RAD51, and FANCA.[6][10]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of PRMT5 inhibitors has been evaluated in numerous preclinical models and early-phase clinical trials. The following tables summarize key quantitative data for representative PRMT5 inhibitors.
Table 1: Preclinical Activity of PRMT5 Inhibitors
| Compound | Cancer Model | Assay | Result | Citation |
| Pemrametostat (GSK3326595) | Mantle Cell Lymphoma (Z-138 cells) | Cell Proliferation (IC50) | 6.2 nM | [9] |
| Mantle Cell Lymphoma Xenograft | Tumor Growth Inhibition | 95% at 21 days (YQ36286) | [11] | |
| Onametostat (JNJ-64619178) | Various Cancer Cell Lines | Antiproliferative Activity | Potent activity in subsets of lung, breast, pancreatic, and hematological cancer lines | [7] |
| Human Lung Cancer Xenograft | Pharmacokinetics | Moderate oral bioavailability (36%) | [7] | |
| PRT543 | U2AF1S34F Mutant NSCLC cells | Cell Proliferation | Significantly more sensitive compared to wild-type cells | [10] |
| U2AF1S34F Mutant NSCLC Xenograft | Tumor Growth Inhibition | Significant dose-related inhibition at well-tolerated doses | [10] |
Table 2: Clinical Trial Data for PRMT5 Inhibitors
| Compound | Phase | Cancer Type(s) | Key Efficacy Results | Citation |
| Pemrametostat (GSK3326595) | Phase I/II | Solid Tumors, Non-Hodgkin's Lymphoma | Partial responses observed in adenoid cystic carcinoma | [11] |
| Onametostat (JNJ-64619178) | Phase I | Advanced Solid Tumors, NHL | Overall Response Rate (ORR): 5.6% (5/90); ORR in Adenoid Cystic Carcinoma (ACC): 11.5% (3/26); Median Progression-Free Survival (PFS) in ACC: 19.1 months | [12][13] |
| PRT543 | Phase I | Advanced Solid Tumors, Hematologic Malignancies | Durable complete response in one patient with HRD+ ovarian cancer; Stable disease in 70% of ACC patients; Median PFS in ACC: 5.9 months | [14][15][16] |
| PRT811 | Phase I | Glioma, Uveal Melanoma | ORR in glioma: 5.3% (including durable complete responses in IDH-positive glioma); ORR in uveal melanoma: 4.4% | [12] |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition impacts several critical signaling pathways that are often dysregulated in cancer.
WNT/β-catenin Signaling Pathway
In some cancers, PRMT5 promotes cellular proliferation by suppressing the expression of WNT pathway antagonists like DKK1 and DKK3.[3] Inhibition of PRMT5 can therefore lead to the reactivation of these antagonists, resulting in the downregulation of WNT/β-catenin signaling and its downstream targets involved in cell proliferation.
Caption: PRMT5 inhibition restores DKK1/3 expression, leading to downregulation of WNT/β-catenin signaling.
PI3K/AKT/mTOR Signaling Pathway
PRMT5 has been shown to regulate the PI3K/AKT/mTOR pathway. In some contexts, PRMT5 can activate this pathway, promoting cell growth and survival.[8] Inhibition of PRMT5 can lead to decreased signaling through this critical pro-survival pathway.
Caption: Inhibition of PRMT5 can lead to the downregulation of the PI3K/AKT/mTOR signaling cascade.
Growth Factor Receptor Signaling (e.g., FGFR, EGFR)
PRMT5 can regulate the expression and activity of growth factor receptors. For example, PRMT5 has been shown to promote the expression of FGFR3, thereby activating the downstream ERK and AKT pathways.[1] PRMT5 can also methylate EGFR, which can either dampen or enhance its signaling depending on the cellular context.[1] By inhibiting PRMT5, the signaling output from these pathways can be attenuated.
Caption: PRMT5 inhibition can modulate growth factor receptor signaling, affecting downstream pro-proliferative pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of PRMT5 inhibitors.
Cell Viability/Proliferation Assay
This assay is used to determine the concentration of a PRMT5 inhibitor that is required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the PRMT5 inhibitor is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours to 10 days).
-
Viability Assessment: A reagent such as CellTiter-Glo® (Promega) or resazurin is added to the wells. The luminescence or fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated using a non-linear regression curve fit.
Western Blotting for sDMA and Pathway Proteins
This technique is used to assess the on-target effect of the inhibitor by measuring the levels of symmetric dimethylarginine and to evaluate the impact on key signaling proteins.
-
Cell Lysis: Cells treated with the PRMT5 inhibitor and control cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for sDMA, PRMT5, and proteins from the signaling pathways of interest (e.g., p-AKT, β-catenin, GAPDH as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with a PRMT5 inhibitor.
-
Cell Treatment: Cells are treated with the PRMT5 inhibitor at various concentrations and for different time points.
-
Cell Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a living organism.
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: The mice are randomized into treatment and control groups. The PRMT5 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or at a specified time point. The tumors are then excised and can be used for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: A generalized workflow for the preclinical characterization of a PRMT5 inhibitor.
Conclusion
PRMT5 inhibitors represent a promising class of targeted therapies for a variety of cancers. Their multifaceted mechanism of action, which includes epigenetic reprogramming, modulation of RNA splicing, induction of cell cycle arrest and apoptosis, and impairment of the DNA damage response, provides a strong rationale for their continued development. The ongoing clinical trials will further elucidate the therapeutic potential of these agents and identify patient populations that are most likely to benefit from this therapeutic strategy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress on Small-molecule Inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. onclive.com [onclive.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. jdc.jefferson.edu [jdc.jefferson.edu]
- 16. PRT543, a protein arginine methyltransferase 5 inhibitor, in patients with advanced adenoid cystic carcinoma: An open-label, phase I dose-expansion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of Prmt5-IN-37: A Technical Guide to Specificity and Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the target specificity and selectivity of Prmt5-IN-37, a novel, orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Developed for researchers, scientists, and drug development professionals, this document compiles available data on the compound's inhibitory activity, outlines key experimental methodologies, and visualizes its place within relevant cellular signaling pathways.
This compound, also identified as compound 29 in foundational patent literature, has emerged as a subject of interest in the field of oncology due to the critical role of PRMT5 in cancer cell proliferation and survival.[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction.[1]
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound and a related compound, PRMT5-IN-41 (compound 130), from the same chemical series, providing a comparative view of their potency.
| Compound | Target/Cell Line | Assay Type | IC50 (nM) | Notes |
| This compound (Compound 29) | PRMT5 | Biochemical Assay | Data not publicly available | Orally active inhibitor for cancer research.[1] |
| PRMT5-IN-41 (Compound 130) | HCT116 MTAP(-/-) | Anti-proliferative Assay | 5.8 | Demonstrates potent activity in a cancer cell line with MTAP deletion.[2] |
| PRMT5-IN-41 (Compound 130) | HCT116 WT | Anti-proliferative Assay | 1291.6 | Shows significantly lower potency in wild-type cells, indicating selectivity.[2] |
| PRMT5-IN-41 (Compound 130) | hERG ion channel | Safety Assay | 1360 | Evaluation of off-target effects.[2] |
Core Experimental Protocols
The characterization of this compound and related compounds relies on established methodologies to determine their potency and selectivity. Below are detailed protocols for key experiments typically employed in the evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified PRMT5.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-(5'-adenosyl)-L-methionine (SAM) as the methyl donor
-
Radio-labeled SAM ([³H]-SAM)
-
Test compound (e.g., this compound)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, histone H4 peptide substrate, and the test compound at various concentrations in an appropriate assay buffer.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction, typically by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add a scintillant to the filter plate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Anti-proliferative Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells.
Objective: To determine the IC50 of the test compound on the proliferation of specific cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116 MTAP-/- and HCT116 WT)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader to quantify the number of viable cells.
-
Calculate the percentage of proliferation inhibition at each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the PRMT5 signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PRMT5 signaling pathway and point of inhibition.
Caption: Workflow for characterizing PRMT5 inhibitors.
This technical guide serves as a foundational resource for understanding the target specificity and selectivity of this compound. As more data becomes publicly available, this document will be updated to provide the most current and comprehensive overview for the scientific community.
References
The Potent and Selective PRMT5 Inhibitor GSK3326595: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical and cellular activity of GSK3326595, a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and illustrates relevant biological pathways and experimental workflows.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, DNA damage response, and signal transduction.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. GSK3326595 (also known as EPZ015938) is a small molecule inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical models of solid and hematologic malignancies.[3]
Biochemical Activity and Mechanism of Action
GSK3326595 is a potent inhibitor of the PRMT5/MEP50 complex. It acts as a substrate-competitive inhibitor, binding to the substrate recognition site of PRMT5.[2] This mode of action is non-competitive with respect to the methyl donor S-adenosylmethionine (SAM).[2] The inhibition of PRMT5's methyltransferase activity by GSK3326595 leads to a global reduction in symmetric dimethylarginine (SDMA) levels on various cellular proteins, including histones and spliceosomal components.[2]
Quantitative Biochemical Data
The following table summarizes the key biochemical potency metrics for GSK3326595 against the PRMT5/MEP50 complex.
| Parameter | Substrate | Value (nM) | Reference |
| IC50 | Histone H4 Peptide | 6.2 ± 0.8 | [4] |
| Kiapp | Histone H4 Peptide | 3.1 ± 0.4 | [4] |
| Kiapp | Histone H2A Peptide | 3.0 ± 0.3 | [3] |
| Kiapp | SmD3 Peptide | 3.0 ± 0.8 | [3] |
| Kiapp | FUBP1 Peptide | 9.9 ± 0.8 | [3] |
| Ki*app | HNRNPH1 Peptide | 9.5 ± 3.3 | [3] |
Note: Ki*app values were calculated from IC50 values assuming competitive behavior with the peptide substrate.
Cellular Activity
GSK3326595 exhibits potent anti-proliferative activity across a broad range of cancer cell lines. Its cellular mechanism of action is linked to the inhibition of PRMT5-mediated methylation, which in turn affects critical cellular processes. A key downstream effect of GSK3326595 is the induction of alternative splicing of MDM4, leading to the activation of the p53 tumor suppressor pathway.[1] This activation contributes to cell cycle arrest and apoptosis in p53 wild-type cancer cells.
Quantitative Cellular Data
The following table summarizes the growth inhibitory (gIC50) concentrations of GSK3326595 in various cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | <10 | [4] |
| JVM-2 | Mantle Cell Lymphoma | <10 | [4] |
| Granta-519 | Mantle Cell Lymphoma | <10 | [4] |
| REC-1 | Mantle Cell Lymphoma | 41 | [2] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma | <10 | [4] |
| OCI-Ly10 | Diffuse Large B-Cell Lymphoma | <10 | [4] |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma | <10 | [4] |
| MCF-7 | Breast Cancer | <10 | [4] |
| MDA-MB-468 | Breast Cancer | <10 | [4] |
| T47D | Breast Cancer | <10 | [4] |
| NCI-H929 | Multiple Myeloma | <10 | [4] |
| U266B1 | Multiple Myeloma | <10 | [4] |
| A549 | Non-Small Cell Lung Cancer | >1000 | [4] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
The following diagram illustrates the central role of PRMT5 in cancer-related signaling pathways and the mechanism of inhibition by GSK3326595.
References
The Effect of PRMT5 Inhibition on Histone Arginine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including transcriptional regulation, RNA splicing, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in various pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the impact of PRMT5 inhibition on histone arginine methylation, with a focus on the molecular mechanisms, experimental validation, and cellular consequences. While specific data for a single designated inhibitor, Prmt5-IN-37, is not publicly available, this document synthesizes data from well-characterized, potent, and selective PRMT5 inhibitors to serve as a comprehensive resource for understanding the therapeutic potential and mechanistic underpinnings of targeting this key enzyme.
Introduction to PRMT5 and Histone Arginine Methylation
PRMT5 is the primary Type II protein arginine methyltransferase, responsible for creating symmetric dimethylarginine (sDMA) marks.[1][2] In the context of chromatin, PRMT5, in complex with its binding partner MEP50 (Methylosome Protein 50), targets several histone residues, most notably arginine 3 on histone H4 (H4R3) and arginine 8 on histone H3 (H3R8).[3][4] These methylation events are predominantly associated with transcriptional repression.[3][5] The sDMA mark on H4R3, for instance, has been shown to recruit DNA methyltransferase 3A (DNMT3A), thereby coupling histone and DNA methylation to enforce gene silencing.[6][7]
The inhibition of PRMT5 is a promising therapeutic strategy to reactivate tumor suppressor genes and impede cancer cell proliferation. Small molecule inhibitors of PRMT5 typically act by competing with either the enzyme's substrate or its cofactor, S-adenosylmethionine (SAM).[8][9] Understanding the precise molecular and cellular effects of these inhibitors on histone methylation is paramount for their development and clinical application.
Quantitative Effects of Representative PRMT5 Inhibitors
To illustrate the impact of PRMT5 inhibition, this section summarizes quantitative data from several well-studied, selective PRMT5 inhibitors. These data are representative of the expected effects of a potent and selective inhibitor targeting PRMT5.
Table 1: Biochemical Potency of Representative PRMT5 Inhibitors
| Compound | Type | Target | IC50 (nM) | Assay Type | Reference |
| GSK3326595 (EPZ015938) | Substrate-Competitive | PRMT5/MEP50 | 6.2 | Biochemical | [10] |
| LLY-283 | SAM-Competitive | PRMT5 | Not specified | Biochemical | [11] |
| CMP-5 | Not specified | PRMT5 | Not specified | Biochemical | [1] |
Table 2: Cellular Activity of Representative PRMT5 Inhibitors on sDMA Levels
| Compound | Cell Line | Assay | EC50 | Effect on Histone Marks | Reference |
| GSK3326595 | MCL cell lines | Western Blot (Total sDMA) | Varies by cell line | Decrease in global sDMA | [12] |
| LLY-283 | MCF7 | Western Blot (SmBB'-Rme2s) | ~100 nM | Minimal effect observed on H3R8/H4R3 | [11] |
| CMP-5 | LCLs | Western Blot | Not specified | Loss of S2Me-H4R3 and S2Me-H3R8 | [1] |
| Unnamed PRMT5 inhibitor | Molm13 | Western Blot | ~500 nM | Decrease in H3R8me2s | [2][13] |
Note: EC50 values for cellular assays can vary significantly based on the cell line, treatment duration, and the specific substrate being monitored.
Signaling Pathways and Mechanisms of Action
PRMT5 activity is integrated into complex cellular signaling networks. Its inhibition can lead to a cascade of downstream effects beyond the direct alteration of histone marks.
Inhibition of PRMT5 leads to a reduction in repressive H3R8 and H4R3 symmetric dimethylation.[1] This can lead to the reactivation of tumor suppressor genes that are epigenetically silenced in cancer cells.[3] Furthermore, PRMT5 methylates numerous non-histone proteins involved in critical cellular processes. For example, methylation of splicing factors is essential for the proper assembly and function of the spliceosome.[12] Therefore, PRMT5 inhibition can lead to widespread splicing defects, contributing to cell cycle arrest and apoptosis.[12] The WNT/β-catenin and AKT/GSK3β signaling pathways have also been shown to be modulated by PRMT5 activity.[14]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of PRMT5 inhibitors. The following are detailed protocols for key assays.
Biochemical PRMT5 Enzymatic Assay (TR-FRET)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of a compound in a cell-free system.
-
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a byproduct of the methyltransferase reaction, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
TR-FRET detection reagents (e.g., SAH antibody conjugated to a donor fluorophore and a SAH tracer conjugated to an acceptor fluorophore)
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for 60-90 minutes.[9]
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the TR-FRET detection reagents.
-
Incubate to allow for antibody-SAH binding.
-
Measure the TR-FRET signal.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PRMT5 activity by 50%.[8]
-
Cellular Target Engagement Assay (Western Blot for sDMA)
This assay confirms that the inhibitor engages PRMT5 within a cellular context by measuring the levels of sDMA on a known substrate.
-
Principle: Western blotting is used to detect the levels of sDMA on a specific PRMT5 substrate (e.g., histone H3, histone H4, or SmD3) in cells treated with a PRMT5 inhibitor. A reduction in the sDMA signal indicates target engagement.
-
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-Histone H3, anti-Histone H4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PRMT5 inhibitor for a specified period (e.g., 48-72 hours).[8]
-
Lyse the cells and quantify the total protein concentration.
-
Separate protein lysates by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).[15]
-
Block the membrane (e.g., with 5% BSA in TBST).[15]
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[8]
-
Quantify band intensities and normalize the sDMA signal to the total histone protein or a loading control to determine the relative reduction in sDMA levels.[8]
-
Mandatory Visualizations
Experimental Workflow for Characterizing a PRMT5 Inhibitor
Troubleshooting Logic for Western Blotting of Histone Methylation
Conclusion
The inhibition of PRMT5 presents a compelling strategy for the treatment of various cancers and potentially other diseases. A thorough understanding of the effects of PRMT5 inhibitors on histone arginine methylation is fundamental to their preclinical and clinical development. This technical guide provides a framework for researchers to design, execute, and interpret experiments aimed at characterizing the impact of novel PRMT5 inhibitors. By employing robust biochemical and cellular assays and understanding the downstream signaling consequences, the field can continue to advance potent and selective PRMT5-targeted therapies.
References
- 1. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Versatility of PRMT5-induced methylation in growth control and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. PRMT5-mediated methylation of histone H4R3 recruits DNMT3A, coupling histone and DNA methylation in gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PRMT5-mediated histone arginine methylation antagonizes transcriptional repression by polycomb complex PRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
The Regulatory Landscape of Gene Expression by PRMT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator, playing a pivotal role in a myriad of cellular processes through its enzymatic activity of symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] Its dysregulation is implicated in various pathologies, most notably in cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanisms by which PRMT5 inhibition modulates gene expression, with a focus on the cellular pathways and experimental methodologies used to elucidate these effects. While this guide centers on the general principles of PRMT5 inhibition, specific data for well-characterized inhibitors are used as representative examples to illustrate the quantitative effects and experimental outcomes.
Core Mechanism of PRMT5 in Gene Expression
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications.[3] In complex with its binding partner MEP50 (Methylosome Protein 50), PRMT5 catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on its substrates.[2][4] This post-translational modification is a key event in the regulation of gene expression and occurs through several interconnected mechanisms:
-
Histone Methylation: PRMT5 symmetrically dimethylates arginine 3 of histone H4 (H4R3me2s), arginine 8 of histone H3 (H3R8me2s), and arginine 3 of histone H2A (H2AR3me2s).[3][5] These modifications are generally associated with transcriptional repression.[3][5] PRMT5-mediated histone methylation can recruit chromatin remodeling complexes, such as SWI/SNF, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery.[5]
-
Non-Histone Protein Methylation: PRMT5 methylates a diverse array of non-histone proteins, including transcription factors and splicing factors.[3][5] For instance, methylation of the p53 tumor suppressor protein can modulate its transcriptional activity, influencing the expression of genes involved in cell cycle arrest and apoptosis.[3]
-
RNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome through the methylation of Sm proteins (SNRPB, SNRPD1, and SNRPD3).[6] Inhibition of PRMT5 can lead to widespread splicing defects, resulting in the production of non-functional or aberrant proteins.[6][7]
Key Signaling Pathways Regulated by PRMT5
PRMT5 activity is intricately linked to several critical signaling pathways that govern cell proliferation, survival, and differentiation. Inhibition of PRMT5 can therefore have profound effects on these pathways.
-
WNT/β-catenin Pathway: PRMT5 can promote WNT/β-catenin signaling by epigenetically silencing antagonists of this pathway, such as AXIN2 and WIF1.[8] Inhibition of PRMT5 leads to the derepression of these antagonists, resulting in decreased expression of WNT target genes like CYCLIN D1, c-MYC, and SURVIVIN, ultimately inducing cell death in cancer cells.[8]
-
PI3K/AKT/mTOR Pathway: There is a growing body of evidence linking PRMT5 to the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.[9] PRMT5 knockdown has been shown to downregulate PI3K and decrease the phosphorylation of AKT and mTOR.[9]
-
ERK1/2 Pathway: The ERK1/2 pathway is another key signaling cascade involved in cell proliferation that can be influenced by PRMT5 activity.[9]
-
DNA Damage Response (DDR) Pathway: PRMT5 plays a role in the DDR by regulating the expression and splicing of genes involved in DNA repair.[10] It can also directly methylate components of the DDR pathway.[5] Inhibition of PRMT5 can sensitize cancer cells to DNA damaging agents.[10]
Quantitative Effects of PRMT5 Inhibition
The following tables summarize representative quantitative data for well-characterized PRMT5 inhibitors, demonstrating their potency and effects on cellular processes.
Table 1: In Vitro Potency of Representative PRMT5 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| EPZ015938 | OPM2 (Multiple Myeloma) | Growth Inhibition | 50-100 | [11] |
| EPZ015938 | JJN3 (Multiple Myeloma) | Growth Inhibition | 50-100 | [11] |
| EPZ015938 | AMO1 (Multiple Myeloma) | Growth Inhibition | 50-100 | [11] |
| CMP-5 | Lymphoma Cell Lines | Cell Viability | ~100 | [8] |
Table 2: Effects of PRMT5 Inhibition on Gene Expression
| Inhibitor | Cell Line | Gene | Effect | Fold Change | Reference |
| shRNA-mediated knockdown | Lymphoma | AXIN2 | Upregulation | >2 | [8] |
| shRNA-mediated knockdown | Lymphoma | WIF1 | Upregulation | >2 | [8] |
| CMP-5 | Lymphoma | CYCLIN D1 | Downregulation | Significant | [8] |
| CMP-5 | Lymphoma | c-MYC | Downregulation | Significant | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of PRMT5 inhibitors on gene expression.
In Vitro PRMT5 Methyltransferase Assay
This assay is used to determine the enzymatic activity of PRMT5 and the potency of inhibitors.
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA)
-
PRMT5 inhibitor (e.g., Prmt5-IN-37)
-
Scintillation cocktail
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT5/MEP50 complex, and the histone H4 peptide substrate.
-
Add serial dilutions of the PRMT5 inhibitor or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This assay measures the effect of PRMT5 inhibition on cell proliferation and viability.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
PRMT5 inhibitor
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[7]
-
Allow cells to adhere overnight.
-
Treat cells with serial dilutions of the PRMT5 inhibitor or vehicle control.[7]
-
Incubate for a desired time period (e.g., 72 hours).[7]
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[7]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of PRMT5 targets and downstream effectors.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-H4R3me2s, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells treated with the PRMT5 inhibitor or vehicle control.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[7]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).[7]
-
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genomic regions where PRMT5 or specific histone modifications are located.
-
Materials:
-
Cells treated with PRMT5 inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Lysis buffers
-
Antibody against PRMT5 or a specific histone mark (e.g., H4R3me2s)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
-
-
Procedure:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
-
Incubate the sheared chromatin with an antibody specific to the protein of interest.
-
Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify enriched genomic regions.
-
Visualizations of Pathways and Workflows
PRMT5 Signaling and Gene Regulation
Caption: PRMT5-mediated regulation of gene expression.
Experimental Workflow for Evaluating PRMT5 Inhibitors
Caption: Workflow for PRMT5 inhibitor evaluation.
PRMT5 Regulation of the WNT/β-catenin Pathway
Caption: PRMT5 in WNT/β-catenin signaling.
References
- 1. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. PRMT5 function and targeting in cancer [cell-stress.com]
- 6. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PRMT5 Inhibition on Cancer Cell Proliferation: A Technical Guide
Disclaimer: Initial searches for "Prmt5-IN-37" did not yield any publicly available data. This suggests that it may be an internal designation, a novel compound not yet described in the literature, or a misnomer. Therefore, this technical guide focuses on a well-characterized, potent, and selective PRMT5 inhibitor, GSK3326595 (eprizetostat) , to provide a representative and in-depth analysis of the impact of PRMT5 inhibition on cancer cell proliferation.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is a critical regulator of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity is a common feature in a wide range of human cancers, where its overexpression often correlates with poor prognosis.[3] Consequently, PRMT5 has emerged as a promising therapeutic target in oncology.
GSK3326595 is an orally bioavailable and selective small-molecule inhibitor of PRMT5.[3] It targets the substrate recognition site of the PRMT5/MEP50 complex, leading to a reduction in global symmetric dimethylarginine (SDMA) levels.[2] This guide provides a comprehensive overview of the effects of GSK3326595 on cancer cell proliferation, detailing its mechanism of action, quantitative effects on cell viability, experimental protocols for its evaluation, and its impact on key signaling pathways.
Mechanism of Action
GSK3326595 functions as a reversible and selective inhibitor of PRMT5.[] Its primary mechanism involves the inhibition of the enzyme's methyltransferase activity, which in turn prevents the symmetric dimethylation of arginine residues on its substrates.[2] This leads to several downstream effects that collectively inhibit cancer cell proliferation:
-
Alteration of Gene Expression: PRMT5-mediated methylation of histones, such as H4R3 and H3R8, is often associated with transcriptional repression.[2] By inhibiting this activity, GSK3326595 can lead to the de-repression of tumor suppressor genes.[5]
-
Modulation of RNA Splicing: PRMT5 is crucial for the proper assembly and function of the spliceosome. Inhibition by GSK3326595 can induce alternative splicing of critical cellular transcripts, such as MDM4, which can lead to the activation of the p53 tumor suppressor pathway.[]
-
Cell Cycle Arrest: Treatment with GSK3326595 has been shown to induce cell cycle arrest, primarily at the G1 phase, in sensitive cancer cell lines.[6] This is often accompanied by an increase in the sub-G1 population, indicative of apoptosis.[6]
Quantitative Data: Impact on Cancer Cell Proliferation
The anti-proliferative activity of GSK3326595 and its analog GSK3203591 has been evaluated across a broad panel of cancer cell lines. The following tables summarize the 50% growth inhibition (gIC50) values, which represent the concentration of the inhibitor required to reduce cell growth by 50%.
| Cell Line | Cancer Type | gIC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | < 100 |
| JVM-2 | Mantle Cell Lymphoma | < 100 |
| JEKO-1 | Mantle Cell Lymphoma | > 100 |
| MINO | Mantle Cell Lymphoma | > 100 |
| REC-1 | Mantle Cell Lymphoma | > 100 |
| Various | Lymphoma | Low nM to > 30 µM |
| Various | Breast Cancer | Low nM to > 10 µM |
| Various | Multiple Myeloma | Low nM range |
| Various | Acute Myeloid Leukemia | Sensitive |
Data adapted from Gerhart et al., 2018.[6]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of GSK3326595 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
GSK3326595
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK3326595 in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the GSK3326595 dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PRMT5 Inhibition
This protocol is to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins.
Materials:
-
Cancer cells treated with GSK3326595
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of GSK3326595 for a specified time.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the reduction in SDMA levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of GSK3326595 on the cell cycle distribution.
Materials:
-
Cancer cells treated with GSK3326595
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Treat cells with GSK3326595 at the desired concentrations for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[10]
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.
Signaling Pathways and Visualizations
Inhibition of PRMT5 by GSK3326595 impacts several critical signaling pathways involved in cancer cell proliferation.
Caption: PRMT5 inhibition by GSK3326595 disrupts transcriptional repression and RNA splicing, leading to p53 activation and cell cycle arrest.
Caption: General experimental workflow for evaluating the effects of GSK3326595 on cancer cells.
Conclusion
The inhibition of PRMT5 by selective small molecules like GSK3326595 represents a promising therapeutic strategy for a variety of cancers. By interfering with the epigenetic regulation of gene expression and the fidelity of RNA splicing, GSK3326595 effectively halts the proliferation of cancer cells and can induce apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the role of PRMT5 inhibition in oncology and to evaluate the efficacy of novel PRMT5-targeting agents. The intricate involvement of PRMT5 in fundamental cellular processes underscores the potential for significant therapeutic impact, while also necessitating careful consideration of on-target toxicities in future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 5. onclive.com [onclive.com]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. researchtweet.com [researchtweet.com]
Prmt5-IN-37 In Vitro Enzymatic Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic assay for potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), with a focus on the methodologies applicable to compounds such as Prmt5-IN-37. This document outlines the core principles of the assay, detailed experimental protocols, and the relevant signaling pathways, presented in a format accessible to researchers, scientists, and drug development professionals.
Core Concepts of the PRMT5 In Vitro Enzymatic Assay
The fundamental principle of the PRMT5 in vitro enzymatic assay is to measure the catalytic activity of the PRMT5 enzyme as it transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to an arginine residue on a substrate, which is typically a peptide derived from a known PRMT5 substrate like histone H4. The inhibition of this activity by a test compound, such as this compound, is quantified by measuring the reduction in the formation of the methylated product or the co-product, S-adenosylhomocysteine (SAH). Various detection methods, including radiometric, fluorescence, and luminescence-based assays, can be employed to measure the enzymatic activity.
Quantitative Data Summary
The inhibitory potential of a compound against PRMT5 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific data for a compound designated "this compound" is not publicly available, the following table presents data for a closely related and well-characterized covalent inhibitor, Prmt5-IN-1 , which serves as a representative example of a potent PRMT5 inhibitor.
| Compound | Parameter | Value | Assay Condition |
| Prmt5-IN-1 | IC50 | 11 nM | PRMT5/MEP50 biochemical assay |
| Prmt5-IN-1 | K_I | 55 ± 11 nM | Time-dependent inactivation assay |
| Prmt5-IN-1 | k_inact | 0.068 ± 0.004 min⁻¹ | Time-dependent inactivation assay |
| EPZ015666 | IC50 | 30 ± 3 nM | Radioactive biochemical assay |
| Compound 15 | IC50 | 18 ± 1 nM | Radioactive biochemical assay |
| Compound 17 | IC50 | 12 ± 1 nM | Radioactive biochemical assay |
Experimental Protocols
A variety of established methods can be utilized for the in vitro enzymatic assay of PRMT5. Below are detailed protocols for two common, robust, and widely used assay formats: a radioactive assay and a non-radioactive luminescence-based assay.
Radiometric Filter-Binding Assay
This traditional and highly sensitive method directly measures the incorporation of a radiolabeled methyl group from [³H]-SAM onto a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-H4-1-21)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 25 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100
-
Stop Solution: 0.5% Trifluoroacetic acid (TFA)
-
Streptavidin-coated filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the PRMT5/MEP50 enzyme and the test inhibitor at various concentrations. Include a DMSO-only control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction mixture for a specific duration (e.g., 60-90 minutes) at 30°C.
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a streptavidin-coated filter plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Luminescence-Based SAH Detection Assay
This non-radioactive method measures the production of SAH, a universal by-product of SAM-dependent methyltransferases.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Assay Buffer: 20 mM Bicine (pH 7.6), 25 mM NaCl, 1 mM DTT, and 0.1% (w/v) CHAPS
-
SAH detection kit (e.g., MTase-Glo™)
-
Luminometer-compatible microplates
-
Microplate luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a luminometer-compatible microplate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test inhibitor at various concentrations. Include a DMSO-only control.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the enzymatic reaction and detect the generated SAH by adding the detection reagents from the kit according to the manufacturer's instructions. This typically involves a coupled-enzyme system that converts SAH into ATP, which then drives a luciferase reaction.
-
Incubate to allow the detection reaction to proceed.
-
Measure the luminescence using a microplate luminometer.
-
The luminescent signal is inversely proportional to the amount of SAH produced, and therefore to the PRMT5 activity. Calculate the percentage of inhibition and determine the IC50 value.
Visualizations
PRMT5 In Vitro Enzymatic Assay Workflow
Preliminary Toxicity Profile of PRMT5 Inhibitors: A General Overview in the Absence of Specific Data for Prmt5-IN-37
Disclaimer: As of December 2025, there is no publicly available, detailed preliminary toxicity profile for the specific compound Prmt5-IN-37 . The information provided herein is a general overview of the toxicities observed with other inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) that have been evaluated in preclinical and early-phase clinical studies. This document is intended to provide a general framework for researchers, scientists, and drug development professionals interested in the potential liabilities of this class of inhibitors.
Introduction to PRMT5 Inhibition and Anticipated Toxicities
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and cell cycle regulation.[1] Its overexpression has been linked to the progression of numerous cancers, making it a promising therapeutic target.[2] Inhibition of PRMT5 has shown anti-tumor activity in a range of hematologic and solid tumor models.[2] Given PRMT5's essential role in normal cellular functions, particularly in hematopoietic stem cells, on-target toxicities are an expected consequence of its inhibition.
Summary of Observed Toxicities with PRMT5 Inhibitors
Preclinical and early-phase clinical trials of several PRMT5 inhibitors have revealed a consistent pattern of hematological and gastrointestinal adverse effects. The quantitative data for specific compounds are proprietary and vary between molecules. However, the qualitative nature of the observed toxicities provides valuable insight.
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) for PRMT5 Inhibitors in Early Phase Clinical Trials
| Toxicity Class | Specific Adverse Events | Grade (Severity) | Observed with Compounds (Examples) |
| Hematological | Anemia, Thrombocytopenia, Neutropenia | Any grade; Grade ≥3 | PRT811, JNJ-64619178 |
| Gastrointestinal | Nausea, Dysgeusia (altered taste) | Any grade | PRT811 |
Note: This table is a qualitative summary based on publicly available information for representative PRMT5 inhibitors and does not represent data for this compound.
Dose-limiting toxicities (DLTs) for PRMT5 inhibitors in clinical trials have primarily been hematological, including thrombocytopenia, anemia, and neutropenia. For instance, in a study of PRT811, DLTs included thrombocytopenia, anemia, and neutropenia. Similarly, thrombocytopenia was the only DLT identified for JNJ-64619178 in its first-in-human study.
Conceptual Experimental Protocols for Preclinical Toxicity Assessment
While specific protocols for this compound are not available, a standard preclinical toxicology evaluation for a novel PRMT5 inhibitor would likely include the following key experiments.
3.1. In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of the compound against various cell lines, including cancer and normal cells (e.g., hematopoietic progenitor cells).
-
Methodology:
-
Cell lines are cultured in appropriate media.
-
Cells are treated with a range of concentrations of the PRMT5 inhibitor.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.
-
3.2. In Vivo Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
-
Objective: To determine the highest dose of the drug that does not cause unacceptable side effects in an animal model.
-
Methodology:
-
Small groups of rodents (e.g., mice or rats) are administered escalating doses of the PRMT5 inhibitor.
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
The MTD is determined based on the observed toxicities.
-
3.3. Repeat-Dose Toxicology Studies
-
Objective: To evaluate the toxic effects of the compound after repeated administration over a longer period (e.g., 28 days).
-
Methodology:
-
Animal models (rodent and non-rodent species) are dosed daily with the PRMT5 inhibitor at multiple dose levels, including the MTD.
-
Comprehensive clinical observations, body weight, and food consumption are recorded.
-
Interim and terminal blood samples are collected for hematology, coagulation, and clinical chemistry.
-
At necropsy, organs are weighed, and tissues are collected for histopathological examination to identify target organs of toxicity.
-
Visualizations
References
An In-depth Technical Guide to PRMT5 and its Inhibition
Disclaimer: Initial searches for a specific molecule designated "Prmt5-IN-37" did not yield publicly available data for a chemical entity with this name. Therefore, this guide provides a comprehensive overview of the target enzyme, Protein Arginine Methyltransferase 5 (PRMT5), and utilizes well-characterized, potent, and selective PRMT5 inhibitors as representative examples to fulfill the core requirements of this technical document.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is integral to the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, establishing it as a compelling therapeutic target.[1]
PRMT5 functions as the catalytic subunit within a larger protein complex, frequently associating with the methylosome protein 50 (MEP50), which is essential for its enzymatic activity and substrate specificity. The primary histone substrates for PRMT5 are histone H4 at arginine 3 (H4R3) and histone H3 at arginine 8 (H3R8). The symmetric dimethylation of these residues (H4R3me2s and H3R8me2s) serves as a key epigenetic mark that influences chromatin structure and typically leads to transcriptional repression.[3]
Representative PRMT5 Inhibitors: Chemical Structure and Physicochemical Properties
Given the absence of specific data for "this compound," this section details the properties of two well-documented PRMT5 inhibitors: EPZ015666 and GSK3326595.
Chemical Structures
| Compound | Chemical Structure |
| EPZ015666 | N-[(2S)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropyl]-6-(3-oxetanylamino)-4-pyrimidinecarboxamide |
| GSK3326595 | C24H32N6O3[] |
Physicochemical Properties
| Property | EPZ015666 | GSK3326595 |
| Molecular Formula | C20H25N5O3 | C24H32N6O3[] |
| Molecular Weight | 383.44 g/mol | 452.55 g/mol [] |
| CAS Number | 1616391-65-1 | 1616392-22-3[] |
| Solubility | Soluble in DMSO (up to 20 mg/ml)[5] | Not specified |
| Appearance | Powder[5] | Not specified |
Mechanism of Action and Biological Activity
PRMT5 inhibitors function by blocking the catalytic activity of the enzyme, which in turn reduces the symmetric dimethylation of its substrates.[1] This inhibition can modulate gene expression and trigger anti-tumor effects.
In Vitro Potency
| Compound | IC50 (PRMT5) | Cell-based IC50 | Cell Line |
| EPZ015666 | 22 nM[6] | Nanomolar range | Mantle Cell Lymphoma (MCL) cell lines[6] |
| GSK3326595 | 6.2 nM[7] | Not specified | Not specified |
Biological Effects
Inhibition of PRMT5 has been shown to:
-
Lead to the inhibition of SmD3 methylation.[6]
-
Induce cell death in Mantle Cell Lymphoma (MCL) cell lines.[6]
-
Suppress cell growth and induce apoptosis and/or cell cycle arrest in medulloblastoma and retinoblastoma cells.[5]
-
Sensitize glioblastoma cells to mTOR inhibitors.[5]
-
Activate the p53 pathway by inducing selective splicing of MDM4.[]
Key Signaling Pathways Involving PRMT5
PRMT5 is a central node in several signaling pathways that are crucial for cancer cell proliferation and survival. Its inhibition can therefore have multifaceted effects on tumor biology.
Caption: Simplified PRMT5 signaling pathways.
Experimental Protocols
In Vitro PRMT5 Methyltransferase Assay
This assay is designed to measure the enzymatic activity of PRMT5 and the inhibitory potential of test compounds.
Materials:
-
Recombinant PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-3H]methionine
-
Test compound (e.g., EPZ015666)
-
Methylation assay buffer
-
384-well plates
-
Scintillation counter or AlphaLISA-compatible reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant PRMT5/MEP50 enzyme, and the biotinylated histone H4 peptide substrate.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction according to the specific detection method (e.g., adding 6X SDS protein sample loading buffer for radiometric detection, or adding acceptor beads and primary antibody for AlphaLISA).[8][9]
-
Quantify the methylation signal using a suitable plate reader.
-
Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow for an in vitro PRMT5 methyltransferase assay.
Western Blot Analysis of Histone Methylation
This protocol is used to assess the effect of a PRMT5 inhibitor on the cellular levels of symmetric dimethylated H3R8 and H4R3.[3]
Materials:
-
Cell line of interest (e.g., A549, MCF7)
-
Cell culture medium and supplements
-
PRMT5 inhibitor
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3R8me2s, anti-H4R3me2s, total H3, total H4, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PRMT5 inhibitor for the desired time period (e.g., 48-72 hours). Include a DMSO-treated control.
-
Harvest and lyse the cells.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (e.g., anti-H3R8me2s) overnight at 4°C.[3]
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.[3]
-
Strip the membrane and re-probe with antibodies for total histone H3 or H4 and a loading control like GAPDH to ensure equal loading.
-
Quantify the band intensities and normalize the methylated histone levels to the total histone levels.
Clinical Development of PRMT5 Inhibitors
Several PRMT5 inhibitors have entered clinical trials for various oncology indications. These trials are evaluating the safety, tolerability, and preliminary efficacy of these agents in both solid tumors and hematological malignancies.[10][11] Some of the PRMT5 inhibitors that have been or are currently in clinical trials include GSK3326595, JNJ-64619178, PRT811, and AMG 193.[10][11] The development of these inhibitors, particularly those with novel mechanisms such as MTA-cooperative inhibition, represents a promising therapeutic strategy, especially for cancers with specific genetic alterations like MTAP deletion.[11]
Conclusion
PRMT5 is a well-validated therapeutic target in oncology. While the specific entity "this compound" is not publicly documented, the extensive research on other potent and selective PRMT5 inhibitors provides a strong foundation for the continued development of this class of drugs. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdanderson.org [mdanderson.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
The PRMT5-MEP50 Complex: A Technical Guide to its Inhibition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator in a multitude of cellular processes and a compelling therapeutic target in oncology. Its enzymatic activity, which is responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins, is critically dependent on its interaction with the cofactor Methylosome Protein 50 (MEP50). This technical guide provides an in-depth overview of the PRMT5-MEP50 complex, focusing on its inhibition by small molecules and the experimental methodologies used for its characterization. We present quantitative data for representative inhibitors, detailed experimental protocols for key assays, and visual representations of associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction to the PRMT5-MEP50 Complex
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on substrate proteins.[1][2] This post-translational modification is a key regulatory event in numerous cellular functions, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3] The catalytic activity of PRMT5 is allosterically activated by its binding partner, MEP50 (also known as WDR77).[4] MEP50 is considered an obligate cofactor, as its presence can increase the enzymatic activity of PRMT5 by as much as 100-fold.[4][5] The PRMT5-MEP50 complex exists as a stable hetero-octamer, and this association is crucial for substrate recognition and catalytic function.[4] Given the overexpression and dysregulation of PRMT5 in various cancers, including mantle cell lymphoma, lung cancer, and breast cancer, the PRMT5-MEP50 complex has become an attractive target for therapeutic intervention.[1][6][7]
Quantitative Analysis of PRMT5 Inhibitors
The development of small molecule inhibitors targeting PRMT5 has been a major focus of drug discovery efforts. These inhibitors can be broadly classified based on their mechanism of action, with many being competitive with the methyl donor S-adenosylmethionine (SAM).[2] Here, we present quantitative data for two well-characterized PRMT5 inhibitors, GSK3326595 (also known as pemrametostat) and JNJ-64619178 (also known as onametostat).
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line / Conditions | Reference |
| GSK3326595 | PRMT5/MEP50 | Biochemical | 6 | Purified enzyme | [8] |
| PRMT5/MEP50 | Biochemical | 5.9 - 19.7 | Peptides from various substrates | [9] | |
| PRMT5 | Cellular (SDMA) | Varies | Lymphoma and breast cancer cell lines | [9] | |
| JNJ-64619178 | PRMT5/MEP50 | Biochemical | 0.14 | Purified enzyme | [10] |
| PRMT5 | Cellular (GI50) | Varies | 425 cancer cell lines | [6] |
Table 1: In Vitro and Cellular Potency of Representative PRMT5 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values for GSK3326595 and JNJ-64619178 against the PRMT5/MEP50 complex and in various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between PRMT5 and MEP50, and to evaluate the efficacy of their inhibitors.
Biochemical PRMT5 Methyltransferase Assay (RapidFire Mass Spectrometry)
This assay quantitatively measures the enzymatic activity of PRMT5 by detecting the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction.[11]
Objective: To determine the IC50 value of an inhibitor against the purified PRMT5/MEP50 complex.
Materials:
-
Purified, full-length human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Test inhibitor
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT[12]
-
RapidFire High-Throughput Mass Spectrometry (MS) system
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Reaction: In a 384-well plate, add the PRMT5/MEP50 enzyme complex to each well.
-
Add the test inhibitor at various concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes) at room temperature.[13]
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and SAM.
-
Incubate the reaction at room temperature for a specific time (e.g., 1 hour).[12]
-
Reaction Quenching: Stop the reaction by adding formic acid.[11]
-
Detection: Analyze the samples using the RapidFire MS system to quantify SAH production.[11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[11]
Co-Immunoprecipitation (Co-IP) to Assess PRMT5-MEP50 Interaction
This protocol is designed to determine if a test compound disrupts the interaction between PRMT5 and MEP50 in a cellular context.
Objective: To qualitatively or semi-quantitatively assess the disruption of the PRMT5-MEP50 complex by an inhibitor.
Materials:
-
Cell line expressing endogenous PRMT5 and MEP50
-
Test inhibitor and vehicle control (e.g., DMSO)
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors[14]
-
Anti-PRMT5 antibody for immunoprecipitation
-
Anti-MEP50 antibody for Western blot detection
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., IP Lysis Buffer)
-
Elution Buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold IP Lysis Buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pre-clearing: (Optional) Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the cleared lysate with the anti-PRMT5 antibody overnight at 4°C with gentle rotation.[16]
-
Add protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.[16]
-
Washing: Pellet the beads using a magnetic rack and wash them multiple times with cold wash buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in SDS-PAGE sample buffer and boil.[16]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-MEP50 antibody. Also, probe a separate blot with an anti-PRMT5 antibody to confirm equal immunoprecipitation.[4]
-
Data Analysis: A reduced MEP50 signal in the inhibitor-treated sample compared to the vehicle control indicates disruption of the PRMT5-MEP50 interaction.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[17][18]
Objective: To confirm that a PRMT5 inhibitor directly binds to and stabilizes PRMT5 in intact cells.
Materials:
-
Cell line of interest
-
Test inhibitor and vehicle control
-
Heating block or thermal cycler
-
Cell lysis buffer
-
Western blot or ELISA reagents for PRMT5 detection
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor or vehicle control.[18]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes), followed by a cooling step.[18]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.[18]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[18]
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble PRMT5 at each temperature using Western blot or ELISA.[17]
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates that the compound has bound to and stabilized PRMT5.[17]
Western Blot for Downstream Target Methylation
This protocol assesses the functional consequence of PRMT5 inhibition by measuring the methylation status of a known downstream target, such as Histone H4 Arginine 3 (H4R3me2s).
Objective: To determine the effect of a PRMT5 inhibitor on the symmetric dimethylation of a cellular substrate.
Materials:
-
Cell line of interest
-
Test inhibitor and vehicle control
-
RIPA Lysis Buffer
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4 (as a loading control), anti-PRMT5
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a dose-range of the PRMT5 inhibitor for a defined period (e.g., 48-72 hours).
-
Protein Extraction: Harvest and lyse the cells in RIPA buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies (anti-H4R3me2s and anti-total H4) overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[2]
-
Data Analysis: Quantify the band intensities for H4R3me2s and normalize to the total H4 signal. A dose-dependent decrease in the H4R3me2s signal indicates effective inhibition of PRMT5 enzymatic activity in the cell.[20]
Signaling Pathways and Visualizations
PRMT5, through its interaction with MEP50, regulates a complex network of signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of the PRMT5-MEP50 complex can therefore have pleiotropic anti-tumor effects.
Key PRMT5-Regulated Pathways in Cancer
-
Cell Cycle Regulation: PRMT5 can repress the expression of key cell cycle inhibitors, such as the Retinoblastoma (RB) family of tumor suppressors. Inhibition of PRMT5 can lead to the re-expression of these proteins, resulting in cell cycle arrest.[1][21]
-
DNA Damage Response (DDR): PRMT5 is involved in the regulation of genes essential for DNA repair pathways, such as homologous recombination.[22] Pharmacologic inhibition of PRMT5 can sensitize cancer cells to DNA damaging agents and PARP inhibitors.[22]
-
RNA Splicing: PRMT5 is a major regulator of the spliceosome. Its inhibition can lead to alternative splicing of key oncogenes and tumor suppressors, such as MDM4 and ATF4, affecting downstream pathways like p53 signaling and the unfolded protein response.[23][24]
-
PI3K/AKT/mTOR Signaling: In malignancies like mantle cell lymphoma, PRMT5 inhibition can lead to the transcriptional activation of negative regulators of the B-cell receptor (BCR) and PI3K/AKT signaling pathways.[1][25]
-
WNT/β-catenin Signaling: PRMT5 can promote the WNT/β-catenin pathway by epigenetically silencing its antagonists.[26]
Visualizing PRMT5-MEP50 Interactions and Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual and experimental workflows related to the PRMT5-MEP50 complex.
Conclusion
The PRMT5-MEP50 complex is a well-validated target for cancer therapy. A comprehensive understanding of its biochemical function, its role in cellular signaling, and the methodologies to assess its inhibition are paramount for the continued development of effective therapeutics. This guide provides a foundational resource for researchers, offering both the theoretical background and the practical protocols necessary to investigate the PRMT5-MEP50 interaction and its inhibitors. The continued exploration of this complex will undoubtedly yield further insights into cancer biology and provide new avenues for therapeutic intervention.
References
- 1. ashpublications.org [ashpublications.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. PRMT5-mediated histone H4 arginine-3 symmetrical dimethylation marks chromatin at G + C-rich regions of the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PRMT5 regulates ATF4 transcript splicing and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PRMT5 Inhibition on Non-Histone Protein Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction, has established it as a significant target in drug discovery, particularly in oncology. While the impact of PRMT5 on histone methylation is well-documented, its influence on non-histone substrates is an area of burgeoning research with profound implications for understanding disease pathology and developing novel therapeutics. This technical guide provides an in-depth overview of the effects of PRMT5 inhibition on the methylation of non-histone proteins. It summarizes key quantitative data, details essential experimental protocols for studying these effects, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of the core mechanisms.
Introduction to PRMT5 and Non-Histone Protein Methylation
Protein arginine methylation is a vital post-translational modification that fine-tunes the function of numerous proteins.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications.[2] In complex with its binding partner MEP50, PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to modify a diverse range of substrates.[2] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[3]
While histones are key substrates of PRMT5, a growing body of evidence highlights the critical role of non-histone protein methylation in cellular homeostasis and disease.[1] The methylation of non-histone proteins by PRMT5 can modulate their stability, subcellular localization, and interaction with other proteins, thereby impacting fundamental cellular processes.[1] Consequently, inhibitors of PRMT5 are being actively investigated for their therapeutic potential, and understanding their impact on non-histone substrates is paramount for elucidating their mechanisms of action and predicting their biological effects.[3]
Key Non-Histone Protein Targets of PRMT5 and the Effects of Inhibition
PRMT5 methylates a wide array of non-histone proteins involved in critical cellular functions. Inhibition of PRMT5 can therefore have pleiotropic effects. Below is a summary of key non-histone targets and the consequences of reduced methylation due to PRMT5 inhibitors.
Spliceosome Components (Sm Proteins)
PRMT5 plays a crucial role in the biogenesis of the spliceosome through the methylation of Sm proteins, including SNRPB, SNRPD1, and SNRPD3.[4] This methylation is essential for the proper assembly of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[4] Inhibition of PRMT5 leads to a reduction in Sm protein methylation, which can impair spliceosome function and lead to alterations in pre-mRNA splicing.[4]
Transcription Factors (p53 and E2F1)
The tumor suppressor protein p53 and the transcription factor E2F1 are also targets of PRMT5.[5][6] Methylation of p53 by PRMT5 can regulate its activity and target gene expression.[5] Similarly, PRMT5-mediated methylation of E2F1 has been shown to modulate its transcriptional activity, impacting the expression of genes involved in cell cycle progression and DNA damage repair.[6][7] Inhibition of PRMT5 can therefore alter the activity of these critical transcription factors, contributing to the anti-proliferative effects of these inhibitors.[6]
Ribosomal Proteins and Translation Regulators
PRMT5 also targets components of the translational machinery, including ribosomal protein S10 (RPS10) and the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[8][9] Methylation of RPS10 is important for ribosome biogenesis and stability.[8] The methylation of hnRNP A1 by PRMT5 can regulate IRES-dependent translation of specific mRNAs, including those encoding for oncogenes like c-Myc and Cyclin D1.[9]
Quantitative Analysis of PRMT5 Inhibition on Non-Histone Protein Methylation
The following table summarizes quantitative data from studies on the effects of various PRMT5 inhibitors on the methylation of specific non-histone proteins.
| PRMT5 Inhibitor | Non-Histone Substrate | Cell Line/System | Method | Observed Effect on Methylation | Reference |
| GSK3326595 | SmB/B' | Z-138 (Mantle Cell Lymphoma) | Western Blot (sDMA) | Dose-dependent reduction in symmetric dimethylation | [10] |
| JNJ-64619178 | E2F1 | SET-2 (Megakaryoblastic Leukemia) | Immunoprecipitation-Mass Spectrometry | Altered methylation status of E2F1 | [6][7] |
| CMP-5 | Global sDMA | JeKo, Pfeiffer, SUDHL-2 (Lymphoma) | Western Blot (sDMA) | Decrease in global symmetric dimethylarginine levels | [5] |
| C220 | E2F1 | SET-2 (Megakaryoblastic Leukemia) | Not Specified | Altered methylation status of E2F1 | [6] |
Experimental Protocols
Western Blotting for Symmetric Dimethylarginine (sDMA)
This protocol is used to assess the global or protein-specific levels of symmetric dimethylarginine.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (e.g., anti-sDMA antibody) or a specific methylated protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Identification of Methylated Proteins
This protocol is designed to enrich for a specific protein and identify its post-translational modifications, including methylation, or to enrich for all methylated proteins using a pan-methyl antibody.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest or a pan-methyl-arginine antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are then subjected to in-gel or in-solution trypsin digestion.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and map the methylation sites.
In Vitro PRMT5 Methyltransferase Assay
This assay measures the enzymatic activity of PRMT5 and the inhibitory potential of compounds.
-
Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA), combine recombinant PRMT5/MEP50 complex, a suitable substrate (e.g., recombinant SmB or a peptide substrate), and the PRMT5 inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the methyl donor, S-adenosyl-L-[methyl-³H]methionine.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Detection of Methylation:
-
Radiometric Assay: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and detect the incorporated radioactivity by autoradiography.
-
ELISA-based Assay: Use a specific antibody that recognizes the methylated substrate in an ELISA format.
-
Fluorescence-based Assay: Utilize a system that detects the production of S-adenosylhomocysteine (SAH), the by-product of the methylation reaction.
-
Visualizing Pathways and Workflows
Signaling Pathway of PRMT5 in Non-Histone Protein Methylation
Caption: PRMT5-mediated methylation of non-histone proteins and its inhibition.
Experimental Workflow for Identifying Non-Histone Substrates of PRMT5 Inhibitors
Caption: Workflow for identifying PRMT5 non-histone substrates.
Conclusion
The inhibition of PRMT5 has emerged as a promising strategy for the treatment of various diseases, particularly cancer. A comprehensive understanding of how these inhibitors affect the methylation of non-histone proteins is crucial for deciphering their full therapeutic potential and potential side effects. This guide provides a foundational overview of the key non-histone substrates of PRMT5, the consequences of inhibiting their methylation, and the experimental methodologies required to study these processes. As research in this field continues to expand, the identification of novel non-histone substrates and the elucidation of their regulatory mechanisms will undoubtedly pave the way for the development of more targeted and effective PRMT5-based therapies.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. amsbio.com [amsbio.com]
- 9. sketchviz.com [sketchviz.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Methodological & Application
Application Notes and Protocols for Prmt5-IN-37 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of PRMT5 inhibitors, with a focus on the conceptual application of Prmt5-IN-37. Due to the limited publicly available data specifically for this compound, this document leverages data from other well-characterized PRMT5 inhibitors to provide a framework for experimental design and data interpretation.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule inhibitors targeting PRMT5 have shown promise in preclinical studies by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.
Quantitative Data Summary
The following tables summarize the in vitro potency of various representative PRMT5 inhibitors across a panel of cancer cell lines. This data can serve as a reference for determining the effective dosage range for this compound in similar cell lines.
Table 1: IC50 Values of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| LLY-283 | A375 | Malignant Melanoma | 46 ± 5 | [1] |
| EPZ015666 (GSK3235025) | MCL Cell Lines | Mantle Cell Lymphoma | <100 | [2] |
| GSK3326595 | Granta-519 | Mantle Cell Lymphoma | 6.2 ± 0.8 | N/A |
| C220 | Ba/F3-EpoR-JAK2V617F | Myeloproliferative Neoplasm | ~10 | [3] |
| PRT543 | Ovarian & Breast Cancer Cell Lines | Ovarian & Breast Cancer | 3 - 18 | N/A |
| CMP5 | ATL patient cells | Adult T-Cell Leukemia/Lymphoma | 23.94–33.12 µM (at 120h) | [4] |
| HLCL61 | ATL-related cell lines | Adult T-Cell Leukemia/Lymphoma | 3.09–7.58 µM (at 120h) | [4] |
| Compound 17 | LNCaP | Prostate Cancer | 430 | N/A |
| Compound 17 | A549 | Non-Small Cell Lung Cancer | < 450 | N/A |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 63 µM (enzymatic assay) | [5] |
Note: IC50 values can vary depending on the assay conditions, including incubation time and the specific viability reagent used.
PRMT5 Signaling Pathway and Inhibition
PRMT5 exerts its effects through multiple downstream pathways. A simplified representation of the PRMT5 signaling pathway and the point of intervention by inhibitors is depicted below.
Caption: Simplified PRMT5 signaling pathway and point of inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTS-based)
This protocol is to determine the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 120 hours).[4]
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in the levels of PRMT5 target proteins and downstream signaling molecules following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-H4R3me2s, anti-p53, anti-E2F1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. Harvest and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Experimental and Logical Workflows
The following diagrams illustrate common experimental and logical workflows in PRMT5 inhibitor research.
Caption: A streamlined workflow for PRMT5 inhibitor evaluation.
Caption: The multifaceted contribution of PRMT5 to cancer.
References
- 1. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Prmt5-IN-37: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology. As a type II arginine methyltransferase, PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on both histone and non-histone proteins. These modifications play a crucial role in a variety of cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity, often through overexpression, has been implicated in the progression of numerous cancers, such as lymphomas, breast, lung, and colorectal cancers, and is frequently associated with a poor prognosis.[2] This makes the inhibition of PRMT5 a promising strategy for cancer therapy.
Prmt5-IN-37 is a novel, orally active inhibitor of PRMT5 developed for cancer research. To evaluate its therapeutic potential, it is essential to determine its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value is a critical measure of a drug's potency, providing a quantitative basis for comparing its efficacy across different cellular contexts. This document provides detailed protocols for determining the IC50 of this compound using a luminescence-based cell viability assay and includes a summary of the key signaling pathways involving PRMT5.
Data Presentation: this compound IC50 Values
The following table is a template for summarizing the IC50 values of this compound in various cancer cell lines. Researchers should populate this table with their experimentally determined data.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Example: A549 | Non-Small Cell Lung Cancer | 72 | User-determined value |
| Example: MCF-7 | Breast Cancer | 72 | User-determined value |
| Example: HCT116 | Colorectal Cancer | 72 | User-determined value |
| Example: Jurkat | T-cell Leukemia | 72 | User-determined value |
PRMT5 Signaling and Experimental Workflow
The diagrams below illustrate a simplified PRMT5 signaling pathway in cancer and the general experimental workflow for determining the IC50 of a PRMT5 inhibitor.
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
Protocol for IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the IC50 value of this compound on adherent or suspension cancer cell lines.[3] The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in an opaque-walled plate at a pre-determined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells directly into the wells of an opaque-walled plate on the day of the experiment.
-
Include control wells containing medium without cells for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. The concentration range should span the expected IC50 value. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Add the diluted this compound solutions to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[3]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by mixing the buffer and substrate.[4]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.[4]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.[1]
-
Conclusion
The development of potent and selective PRMT5 inhibitors like this compound represents a promising therapeutic avenue for a variety of cancers. The protocols and guidelines presented here provide a robust framework for researchers to determine the in vitro potency of this compound. Accurate and reproducible IC50 data is fundamental for the preclinical evaluation of this compound and for guiding its further development as a potential anti-cancer agent.
References
Application Notes and Protocols for PRMT5 Inhibition using Prmt5-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction to PRMT5 and Prmt5-IN-37
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is pivotal in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[3][4] this compound is an orally active small molecule inhibitor of PRMT5, designed to specifically block its catalytic activity and is utilized in cancer research.[5] Western blot analysis is a fundamental technique to assess the efficacy of this compound by monitoring the levels of symmetric dimethylarginine (SDMA) on its substrates and the expression of downstream target proteins.[3][6]
Key Signaling Pathways Involving PRMT5
PRMT5 is a key regulator in several signaling pathways crucial for cell proliferation, survival, and differentiation. Its inhibition can impact these pathways, leading to anti-tumor effects. Key pathways include:
-
WNT/β-catenin Signaling: PRMT5 can promote this pathway by epigenetically silencing antagonists like AXIN2 and WIF1.[1]
-
AKT/GSK3β Signaling: PRMT5 can indirectly activate this pro-survival pathway.[1]
-
EGFR Signaling: PRMT5-mediated methylation of the Epidermal Growth Factor Receptor (EGFR) can modulate downstream signaling cascades like the ERK pathway.[4]
-
p53 Pathway: PRMT5 can methylate the tumor suppressor p53, potentially altering its target gene specificity.[1]
-
NF-κB Signaling: In certain cancers like multiple myeloma, PRMT5 activity is implicated in the NF-κB signaling pathway.[3]
Quantitative Data for PRMT5 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for various PRMT5 inhibitors across different cancer cell lines. This data can serve as a reference for designing experiments with this compound, for which specific public data is limited.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| EPZ015666 | Z-138 | Cell Viability | <50 | [7] |
| EPZ015666 | Jeko-1 | Cell Viability | <50 | [7] |
| EPZ015666 | Granta-519 | Cell Viability | <50 | [7] |
| CMP5 | FLK-BLV | Cell Viability | ~20,000 | [8] |
| PRMT5-IN-30 | - | Biochemical | 330 | [9] |
| PRMT5-IN-48 | - | Biochemical | 20.7 | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, assay type, and incubation time. The optimal concentration for this compound should be determined empirically.
Experimental Protocol: Western Blot for PRMT5 Inhibition
This protocol details the steps to assess the efficacy of this compound by measuring the global levels of symmetric dimethylarginine (SDMA) and the expression of PRMT5 itself.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, A549, or a line relevant to your research).[4]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Culture Medium: As required for the specific cell line (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, and electrophoresis apparatus.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody.
-
Rabbit or mouse anti-PRMT5 antibody.
-
Rabbit or mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow
Step-by-Step Procedure
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours). It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and research question.[6][8]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to an equal amount of protein from each sample (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system, following the manufacturer's protocol.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Quantify the band intensities using image analysis software. A decrease in the SDMA signal upon treatment with this compound indicates successful inhibition of PRMT5 activity.[3] PRMT5 protein levels are expected to remain unchanged.[3] Normalize the SDMA and PRMT5 signals to the loading control (β-actin or GAPDH) for comparison across samples.
-
Troubleshooting
-
No change in SDMA levels:
-
High background on the blot:
-
Insufficient blocking: Increase blocking time or use a different blocking agent.
-
Antibody concentration too high: Titrate the primary and secondary antibody concentrations.
-
-
Weak or no signal:
-
Low protein load: Ensure accurate protein quantification and load a sufficient amount.
-
Inefficient transfer: Verify transfer efficiency with Ponceau S staining.
-
Inactive antibody: Use a fresh or validated antibody.
-
These protocols and notes provide a comprehensive guide for utilizing this compound to study PRMT5 inhibition. Due to the limited public data on this specific inhibitor, empirical determination of optimal experimental conditions is essential for successful and reproducible results.
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRMT5 Is Required for Bovine Leukemia Virus Infection In Vivo and Regulates BLV Gene Expression, Syncytium Formation, and Glycosylation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PRMT5-IN-48 - Immunomart [immunomart.com]
Application Notes and Protocols for Prmt5-IN-37 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its overexpression has been implicated in numerous cancers, making it a compelling therapeutic target. Prmt5-IN-37 is a potent and selective inhibitor of PRMT5, offering a promising avenue for cancer therapy. These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its in vivo anti-tumor efficacy.
PRMT5 Signaling Pathways in Cancer
PRMT5 exerts its oncogenic effects by methylating histone and non-histone proteins, thereby influencing key signaling pathways that control cell proliferation, survival, and differentiation. Inhibition of PRMT5 with this compound is expected to disrupt these pathways, leading to anti-tumor effects. Key pathways affected include:
-
PI3K/AKT/mTOR Pathway: PRMT5 can activate the PI3K/AKT pathway, a central regulator of cell growth and survival.
-
ERK1/2 Pathway: This pathway, crucial for cell proliferation, can also be influenced by PRMT5 activity.
-
Wnt/β-catenin Pathway: PRMT5 has been shown to promote Wnt/β-catenin signaling, which is often dysregulated in cancer.
-
p53 Pathway: PRMT5 can methylate and regulate the tumor suppressor p53, impacting cell cycle arrest and apoptosis.
Below are diagrams illustrating the central role of PRMT5 in these oncogenic signaling pathways.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Selection: Choose a human cancer cell line with known PRMT5 overexpression or dependency. Examples include mantle cell lymphoma (e.g., Z-138, Granta-519), non-small cell lung cancer, or breast cancer cell lines.
-
Cell Culture: Culture the selected cells in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability: Ensure cell viability is greater than 90% using a trypan blue exclusion assay before implantation.
Xenograft Mouse Model Establishment
-
Animals: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.
-
Implantation:
-
Harvest cultured cancer cells and resuspend them in sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/100 µL.
-
For subcutaneous models, inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
This compound Administration
-
Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is 0.5% methylcellulose in sterile water.
-
Dosing and Schedule: The optimal dose and schedule should be determined through dose-finding studies. Based on preclinical studies with similar PRMT5 inhibitors, a starting point could be daily or twice-daily oral administration.
-
Control Group: The control group should receive the vehicle alone, following the same administration schedule as the treatment group.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint is typically TGI, calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Body Weight and Health Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Observe the animals for any signs of adverse effects.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), if there is significant tumor ulceration, or if body weight loss exceeds 20%.
-
Tissue Collection: At the end of the study, collect tumor tissue, blood, and other relevant organs for pharmacodynamic and biomarker analysis.
Pharmacodynamic (PD) Biomarker Analysis
-
Symmetric Dimethylarginine (SDMA): SDMA is a direct product of PRMT5 enzymatic activity. A reduction in SDMA levels in tumor tissue or peripheral blood mononuclear cells (PBMCs) serves as a robust biomarker for target engagement.
-
Western Blotting: Analyze protein lysates from tumor tissues to measure the levels of SDMA-modified proteins (e.g., SmD3) and downstream signaling molecules (e.g., p-AKT).
Expected Quantitative Data
The following tables summarize representative quantitative data from xenograft studies using various PRMT5 inhibitors. These data can be used as a reference for designing experiments and interpreting results with this compound.
Table 1: In Vivo Anti-Tumor Efficacy of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 100 mg/kg, BID, PO | 106 | [1] |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 200 mg/kg, QD, PO | 103 | [1] |
| EPZ015666 | Mantle Cell Lymphoma | Z-138 | 200 mg/kg, BID, PO | >100 | [2][3] |
| PRT382 | Mantle Cell Lymphoma | CCMCL1 | 10 mg/kg, 4 days on/3 days off, PO | Significant survival advantage | [4] |
| MRTX1719 | MTAP-deleted Lung Cancer | LU99 | 100 mg/kg, QD, PO | ~90 | [5] |
BID: twice daily; QD: once daily; PO: oral administration.
Table 2: Pharmacodynamic Effects of PRMT5 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Biomarker | Change | Reference |
| GSK3326595 | Mantle Cell Lymphoma | Z-138 | Tumor SDMA | ~98% decrease | [1] |
| MRTX1719 | MTAP-deleted Lung Cancer | LU99 | Tumor SDMA | Dose-dependent decrease | |
| GSK3326595 | Neuroblastoma | CHLA20 | Tumor p-AKT | Decreased | [6] |
| EPZ015666 | MLL-rearranged AML | - | CDKN1a mRNA in cells | Increased |
Conclusion
The use of this compound in xenograft mouse models is a crucial step in its preclinical development. The protocols and expected outcomes detailed in these application notes provide a solid framework for conducting rigorous and reproducible in vivo efficacy studies. Careful experimental design, execution, and analysis are essential to fully elucidate the therapeutic potential of PRMT5 inhibition with this compound in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-37 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2][3][4][5] Dysregulation of PRMT5 activity has been implicated in various diseases, particularly in cancer, making it a compelling therapeutic target.[5][6] Prmt5-IN-37 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide detailed protocols for the solubilization, storage, and experimental application of this compound to facilitate its use in research and drug development.
Chemical Properties and Solubility
Proper handling and solubilization of this compound are crucial for accurate and reproducible experimental results. The following table summarizes the solubility and storage recommendations based on data for similar PRMT5 inhibitors.
| Parameter | Recommendation |
| Appearance | Crystalline solid |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (Stock Solution) | Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[7] |
| Aqueous Solubility | Low. Direct dilution of a concentrated DMSO stock into aqueous buffers may cause precipitation. |
Preparation of Stock and Working Solutions
Stock Solution Preparation (in DMSO)
High-concentration stock solutions are typically prepared in anhydrous DMSO.
| Concentration | Preparation |
| 10 mM | Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO. |
| 50 mM | Dissolve the appropriate mass of this compound in anhydrous DMSO to achieve a final concentration of 50 mM. For example, for a compound with a molecular weight of 500 g/mol , dissolve 25 mg in 1 mL of DMSO. |
Note: Gentle warming to 37°C and sonication can aid in the dissolution of the compound.[7] Always use high-purity, anhydrous DMSO to prevent compound precipitation.
Working Solution Preparation
For Cell-Based Assays:
Prepare fresh working solutions for each experiment by diluting the DMSO stock solution into the appropriate cell culture medium. To avoid precipitation, it is recommended to perform a serial dilution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular effects.[8]
For In Vivo Studies:
Due to the low aqueous solubility of many PRMT5 inhibitors, specific formulations are required for in vivo administration. The following table provides example formulations.
| Formulation | Composition |
| PEG/Tween/Saline | A common formulation involves dissolving the compound in a mixture of polyethylene glycol (e.g., PEG300), a surfactant (e.g., Tween 80), and saline.[9] |
| Corn Oil Suspension | For oral or intraperitoneal administration, the compound can be suspended in corn oil.[9] |
Experimental Protocols
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.
Caption: Workflow for Western blot analysis of PRMT5 activity.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. [1]7. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [1]8. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Modulated by this compound
PRMT5 is a key regulator of various cellular pathways. Its inhibition by this compound is expected to impact these pathways, leading to anti-tumor effects.
PRMT5 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT5-IN-1 HCl I CAS#: I protein arginine methyltransferase 5 (PRMT5) inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for Prmt5-IN-37 in Cell Viability Assessment
These application notes provide a comprehensive overview and a detailed protocol for utilizing Prmt5-IN-37, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), to assess its impact on cell viability. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a promising therapeutic target. This compound is a novel small molecule inhibitor designed for high-potency and selective inhibition of PRMT5, offering a valuable tool for investigating its biological functions and for preclinical drug development.
This document outlines the principles of assessing cell viability in response to this compound treatment, provides a detailed experimental protocol for a typical cell viability assay, and presents sample data for reference.
Principle of the Assay
The assessment of cell viability following treatment with this compound is based on the quantification of metabolically active cells. A common method is the use of tetrazolium-based reagents, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), which are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance of the formazan product, a quantitative measure of cell viability can be obtained, allowing for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Data Presentation
The following table summarizes the inhibitory effects of this compound on the viability of various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 72 | 15.8 |
| A549 | Lung Carcinoma | 72 | 42.3 |
| HCT116 | Colorectal Carcinoma | 72 | 25.1 |
| PANC-1 | Pancreatic Carcinoma | 72 | 88.9 |
Experimental Protocols
This section details the methodology for assessing cell viability using this compound.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HCT116, PANC-1 (or other cell lines of interest)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
MTS Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 490 nm)
-
Multichannel pipette
Protocol for Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
The following diagrams illustrate the PRMT5 signaling pathway and the experimental workflow for the cell viability assay.
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell viability with this compound.
Application Notes and Protocols: Prmt5-IN-37 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Note: While this document is titled with "Prmt5-IN-37," specific preclinical and clinical data for this particular compound in combination therapies are not extensively available in the public domain. Therefore, this document leverages data from other well-characterized PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178, PRT382, MRTX1719) as a representative guide for the application of PRMT5 inhibitors in combination cancer therapy. The principles, experimental designs, and potential outcomes are considered broadly applicable to potent and selective PRMT5 inhibitors like this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] Its overexpression is linked to poor prognosis in a variety of malignancies, including lung, breast, and hematological cancers, by promoting cell proliferation, survival, and drug resistance.[1] As a result, PRMT5 has emerged as a promising target for cancer therapy. This document outlines the application of PRMT5 inhibitors, exemplified by this compound, in combination with other cancer therapies to enhance anti-tumor efficacy and overcome resistance.
Rationale for Combination Therapies
PRMT5 inhibition impacts multiple facets of cancer cell biology, including cell cycle regulation, DNA damage response, and immune recognition.[1][3][4] This multi-faceted mechanism of action provides a strong rationale for combining PRMT5 inhibitors with various standard-of-care and emerging cancer treatments.
Key Combination Strategies:
-
Immunotherapy (e.g., anti-PD-1): PRMT5 inhibition can increase the expression of MHC class I molecules on tumor cells, thereby enhancing their recognition by the immune system and sensitizing them to immune checkpoint inhibitors.[1]
-
Chemotherapy (e.g., Cisplatin, Gemcitabine): By impairing the DNA damage response, PRMT5 inhibitors can synergize with DNA-damaging agents to induce cancer cell death.[1][5][6]
-
Targeted Therapies (e.g., BCL-2, AKT, ATR, CDK4/6 inhibitors): Combining PRMT5 inhibitors with agents targeting key survival and proliferation pathways can lead to synergistic anti-tumor effects.[1][7][8]
-
DOT1L Inhibitors: In mixed-lineage leukemia, dual inhibition of PRMT5 and DOT1L has shown a dose-dependent decrease in cell proliferation and increased apoptosis.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of PRMT5 inhibitors in combination with other cancer therapies.
Table 1: In Vivo Tumor Growth Inhibition with PRMT5 Inhibitor Combinations
| Cancer Type | PRMT5 Inhibitor | Combination Agent | Animal Model | Outcome |
| Melanoma | GSK3326595 | Anti-PD-1 | Mouse Allograft | Combination therapy showed a significant decrease in tumor size and a significant increase in survival compared to either agent alone.[1] |
| Pancreatic Cancer | JNJ-64619178 | Gemcitabine + Paclitaxel | PDX Mouse Model | Triple therapy resulted in a 65% reduction in tumor volume compared to control, and an 18% decrease compared to Gemcitabine + Paclitaxel alone.[5] |
| Mantle Cell Lymphoma | PRT382 | Ibrutinib | PDX Mouse Model | In ibrutinib-resistant models, PRT382 treatment significantly decreased disease burden and increased survival.[1] |
| MTAP-deleted Tumors | MRTX1719 | Anti-PD-1 | Syngeneic Mouse | In MC38/gp100 MTAP-KO tumors, the combination resulted in a tumor size of 72.81±4.14 mm² compared to 95.82±8.87 mm² for control. In B16 MTAP-KO tumors, the combination resulted in a tumor size of 47.97±22.23 mm² compared to 108.24±9.13 mm² for control.[9] |
Table 2: In Vitro Synergistic Effects of PRMT5 Inhibitor Combinations
| Cell Line Type | PRMT5 Inhibitor | Combination Agent | Outcome |
| Mixed-Lineage Leukemia | Generic | DOT1L inhibitor | Dose-dependent decrease in cell proliferation and impairment of cell cycles.[1] |
| Lung Cancer (A549, DMS 53) | AMI-1 | Cisplatin | Significantly higher G1 cell cycle arrest compared to either therapy alone.[1] |
| Diffuse Large B-cell Lymphoma | GSK3326595 | Triciribine (AKT inhibitor) | Synergistic antineoplastic activity.[1] |
| Mantle Cell Lymphoma | PRT382 | Venetoclax (BCL-2 inhibitor) | Synergistic cell death in vitro, particularly in ibrutinib-resistant cell lines.[7] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by PRMT5 inhibition in combination therapies.
Caption: General experimental workflow for evaluating this compound combination therapies.
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the effect of this compound alone and in combination with another therapeutic agent on the viability of cancer cells.
-
Materials:
-
Cancer cell lines of interest
-
96-well clear bottom, opaque-walled microplates
-
This compound (dissolved in DMSO)
-
Combination agent (dissolved in an appropriate solvent)
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Analyze for synergy using appropriate software (e.g., CompuSyn).
-
2. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Combination agent formulation for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, Combination therapy).
-
Administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot tumor growth curves and perform statistical analysis to compare treatment groups. For survival studies, monitor mice until a defined endpoint is reached and generate Kaplan-Meier survival curves.
-
3. Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound in combination with another agent.
-
Materials:
-
Treated and control cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound and/or the combination agent as described for the viability assay.
-
Harvest cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Conclusion
The preclinical data strongly support the rationale for combining PRMT5 inhibitors like this compound with a range of other cancer therapies. These combinations have the potential to enhance anti-tumor activity, overcome resistance mechanisms, and improve patient outcomes. The protocols and data presented here provide a framework for researchers and drug developers to design and execute further studies to validate these promising therapeutic strategies. Further investigation into predictive biomarkers will be crucial for identifying patient populations most likely to benefit from these combination therapies.[10]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. onclive.com [onclive.com]
- 5. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer [mdpi.com]
- 6. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Promising Early Trial Results for Second-Generation Cancer Therapy | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Prmt5-IN-37 in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical regulator of the DNA Damage Response (DDR), a complex network of cellular pathways that detect, signal, and repair DNA lesions to maintain genomic integrity.[1][2] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a compelling therapeutic target.[3] Prmt5-IN-37 is a small molecule inhibitor designed to selectively block the catalytic activity of PRMT5. These application notes provide a comprehensive guide for utilizing this compound to investigate the DDR, including detailed protocols for key experimental assays and templates for data presentation.
PRMT5 influences the DDR through multiple mechanisms. It catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification is pivotal in regulating gene transcription, RNA splicing, and signal transduction pathways integral to DNA repair.[2][5] Notably, PRMT5-mediated methylation affects the alternative splicing of key DNA repair factors such as TIP60/KAT5, thereby influencing the choice between major repair pathways like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[2] Inhibition of PRMT5 has been shown to induce the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage, and can sensitize cancer cells to DNA damaging agents and PARP inhibitors.[6][7]
Mechanism of Action of PRMT5 Inhibition in DNA Damage Response
This compound, by inhibiting the methyltransferase activity of PRMT5, disrupts the aforementioned cellular processes. This disruption leads to an impaired DNA damage response, characterized by:
-
Accumulation of DNA Damage: Inhibition of PRMT5 can lead to an increase in endogenous DNA damage, marked by the phosphorylation of histone H2AX (γH2AX), a sensitive indicator of DSBs.[2]
-
Defective DNA Repair: By altering the splicing and function of key repair proteins, PRMT5 inhibition can impair the efficiency of DNA repair pathways. This is often observed as a decrease in RAD51 foci formation (a marker for HR) and an alteration in 53BP1 foci (involved in NHEJ).[7]
-
Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DNA damage can trigger cell cycle checkpoints, leading to cell cycle arrest and, ultimately, apoptosis.[8]
-
Synergy with DNA Damaging Agents: By compromising the cell's ability to repair DNA, PRMT5 inhibitors can act synergistically with chemotherapy, radiation, and PARP inhibitors to induce cancer cell death.[6]
Quantitative Data Presentation
Effective concentrations of this compound should be determined empirically for each cell line and assay. The following tables provide a template for presenting quantitative data, with example data for other PRMT5 inhibitors for reference.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / gIC50 (nM) | Notes |
| User Cell Line 1 | User Cancer Type | Cell Viability (MTT/MTS) | User Data | e.g., 72-hour treatment |
| User Cell Line 2 | User Cancer Type | Cell Viability (MTT/MTS) | User Data | e.g., 120-hour treatment |
| Z-138 (Example) | Mantle Cell Lymphoma | Growth Inhibition | <10 (GSK3203591)[9] | 6-day treatment[9] |
| Jeko-1 (Example) | Mantle Cell Lymphoma | Growth Inhibition | <500 (PRT-382)[9] |
IC50: 50% inhibitory concentration. gIC50: concentration for 50% growth inhibition.
Table 2: Effect of this compound on DNA Damage Markers
| Cell Line | Treatment Condition | γH2AX Foci per Cell (Fold Change vs. Control) | RAD51 Foci per Cell (Fold Change vs. Control) | 53BP1 Foci per Cell (Fold Change vs. Control) |
| User Cell Line 1 | This compound (Conc. X) | User Data | User Data | User Data |
| User Cell Line 1 | This compound (Conc. Y) | User Data | User Data | User Data |
| User Cell Line 2 | This compound (Conc. X) | User Data | User Data | User Data |
| User Cell Line 2 | This compound (Conc. Y) | User Data | User Data | User Data |
Key Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the DNA damage response. Note: These are generalized protocols and should be optimized for your specific cell lines, antibodies, and experimental conditions.
Cell Viability Assay (MTT/MTS-based)
This assay assesses the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[9] Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor dose.[9] Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle.[3]
-
Incubation: Incubate the plate for the desired time period (e.g., 72 to 120 hours).[3]
-
MTT/MTS Addition: Add 20 µL of MTT/MTS solution to each well and incubate for 1-4 hours at 37°C.[3][9]
-
Absorbance Measurement: If using MTT, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[3][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using suitable software (e.g., GraphPad Prism).[3]
Western Blot Analysis for DDR Markers
This protocol is for detecting changes in the expression and phosphorylation of key DDR proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-ATR, anti-PRMT5, anti-SDMA, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Harvest cells and lyse them in RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.[3] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3][9]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[9] Incubate the membrane with the primary antibody overnight at 4°C.[9] Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.[9] Quantify band intensities and normalize to the loading control.
Immunofluorescence for DNA Damage Foci (γH2AX, 53BP1, RAD51)
This protocol allows for the visualization and quantification of DNA damage foci within individual cells.
Materials:
-
Cells grown on coverslips or in imaging-grade multi-well plates
-
This compound
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., mouse anti-γH2AX, rabbit anti-53BP1, rabbit anti-RAD51)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or imaging plates to achieve 50-70% confluency at the time of fixation.[10] Treat with this compound as required.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[10] Wash again with PBS and then permeabilize with 0.25% Triton X-100 for 10 minutes.[10]
-
Blocking and Primary Antibody Incubation: Wash with PBS and block for 1 hour at room temperature.[10] Incubate with primary antibody (or a combination for co-staining) diluted in blocking solution overnight at 4°C in a humidified chamber.[10][11]
-
Secondary Antibody Incubation and Counterstaining: Wash three times with PBS. Incubate with diluted fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[10] Wash again, then incubate with DAPI solution for 5 minutes.[10]
-
Mounting and Imaging: Wash twice with PBS and mount the coverslips onto slides using antifade mounting medium.[10] Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number, size, and intensity of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Mandatory Visualizations
References
- 1. DSpace [kb.osu.edu]
- 2. PRMT5 regulates DNA repair by controlling the alternative splicing of key histone-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-37: A Novel Tool for Epigenetic Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prmt5-IN-37 is an orally active and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation. PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in a variety of cellular processes including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic development and a valuable tool for epigenetic research. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro studies.
Mechanism of Action
This compound exerts its effects by inhibiting the methyltransferase activity of the PRMT5/MEP50 complex. This inhibition prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. By blocking this enzymatic activity, this compound can modulate the expression of genes regulated by PRMT5-mediated histone methylation and interfere with cellular signaling pathways that are dependent on PRMT5 activity.
Data Presentation
While specific quantitative data for this compound is primarily available in patent literature, the following tables summarize the inhibitory activity of representative PRMT5 inhibitors against various cancer cell lines. This data is provided to offer a comparative context for researchers working with PRMT5 inhibitors.
Table 1: Biochemical Activity of Representative PRMT5 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Compound 29) | PRMT5/MEP50 | in vitro enzymatic assay | Data not publicly available in peer-reviewed literature. Primary data resides in patent WO2024067433A1. |
| EPZ015666 | PRMT5/MEP50 | Radioactive | 22 |
| LLY-283 | PRMT5/MEP50 | Biochemical | 11 |
| JNJ-64619178 | PRMT5 | Biochemical | <10 |
Table 2: Cellular Activity of Representative PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time (h) |
| This compound (Compound 29) | Various | Cell Viability | Data not publicly available in peer-reviewed literature. Primary data resides in patent WO2024067433A1. | - |
| CMP5 | ATL patient cells | Cell Viability | 23.94 - 33.12 | 120 |
| HLCL61 | ATL-related cell lines | Cell Viability | 3.09 - 7.58 | 120 |
| 3039-0164 | A549 | Cell Viability | 7.10 - 8.36 (analogs) | 72 |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are generalized methodologies based on standard practices for evaluating PRMT5 inhibitors.
Biochemical Assay for PRMT5 Inhibition (In Vitro)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the PRMT5/MEP50 enzyme complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-(5'-Adenosyl)-L-methionine (SAM)
-
Histone H4 (1-21) peptide (or other suitable PRMT5 substrate)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., Methyltransferase-Glo™ Assay kit)
-
384-well plates, white
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform a 10-point dose-response curve (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of PRMT5/MEP50 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the methyltransferase reaction by adding 5 µL of a solution containing SAM and the histone H4 peptide substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of S-adenosylhomocysteine (SAH) produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (In Vitro)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
-
96-well plates, clear or white depending on the assay
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete culture medium. A 10-point dose-response curve is recommended (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 to 120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value.
Western Blot Analysis for Target Engagement
This protocol describes how to measure the inhibition of PRMT5-mediated methylation in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA (symmetric dimethylarginine), anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize the SDMA signal to the loading control to determine the extent of methylation inhibition.
Mandatory Visualizations
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound's mechanism of action.
Application Notes: Prmt5-IN-37 for Apoptosis Induction
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[3] Aberrant expression and activity of PRMT5 have been implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[3][4][5][6] Inhibition of PRMT5 has been shown to suppress cell proliferation, induce cell cycle arrest, and trigger apoptosis in cancer cells.[5][6]
Prmt5-IN-37 is a potent and selective small-molecule inhibitor designed to target the catalytic activity of PRMT5. These application notes provide a detailed experimental design for utilizing this compound to induce and quantify apoptosis in cancer cell lines. The protocols outlined below cover key apoptosis assays, including Annexin V/Propidium Iodide staining for flow cytometry and Western blotting for the detection of canonical apoptosis markers.
Mechanism of Action: Apoptosis Induction
PRMT5 promotes cancer cell survival through several mechanisms. It can suppress pro-apoptotic pathways and activate survival signals, such as the PI3K/Akt pathway.[3][5][7] Inhibition of PRMT5 with this compound disrupts these survival mechanisms. For instance, PRMT5 inhibition can lead to decreased phosphorylation of Akt, a key pro-survival kinase.[3][4] This disruption of the Akt signaling cascade can lead to the activation of downstream executioner caspases, such as Caspase-3, and subsequent cleavage of substrates like Poly (ADP-ribose) polymerase (PARP), ultimately culminating in programmed cell death.[3][8]
Caption: PRMT5 inhibition by this compound disrupts the pro-survival PI3K/Akt pathway, leading to apoptosis.
Experimental Workflow
A typical workflow for assessing this compound induced apoptosis involves initial cell culture and treatment, followed by parallel processing for flow cytometry and Western blot analysis to gather complementary qualitative and quantitative data.
Caption: General experimental workflow for assessing apoptosis induced by this compound.
Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cancer cells. Optimization may be required based on the specific cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, human lung carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting (e.g., 2.5 x 10^5 cells/well for A549).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 48, 72 hours).
-
Following incubation, proceed with cell harvesting for downstream applications as described in the subsequent protocols.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Collect the culture medium from each well, which contains floating (potentially apoptotic or necrotic) cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding collected medium.
-
Centrifuge the cell suspension at 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.
-
Set up compensation controls using single-stained samples.
-
Analyze the data to quantify cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol confirms apoptosis by detecting the cleavage of Caspase-3 and its substrate, PARP.[3][8]
Materials:
-
Treated and control cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-Caspase-3, anti-Cleaved PARP, anti-PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction:
-
Wash cell pellets from Protocol 1 with cold PBS.
-
Lyse the cells in cold RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity using densitometry software. Normalize the expression of cleaved proteins to a loading control (e.g., Actin).
-
Data Presentation
Table 1: Quantification of Apoptosis by Annexin V/PI Flow Cytometry
| Treatment Group | % Viable Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control (DMSO) | 89.5 ± 3.2 | 4.1 ± 1.1 | 3.5 ± 0.9 | 2.9 ± 0.7 |
| This compound (1 µM) | 75.2 ± 4.5 | 12.8 ± 2.3 | 8.1 ± 1.5 | 3.9 ± 1.0 |
| This compound (5 µM) | 48.1 ± 5.1 | 25.4 ± 3.8 | 21.3 ± 3.2 | 5.2 ± 1.3 |
| This compound (10 µM) | 22.6 ± 4.8 | 38.9 ± 4.1 | 32.7 ± 4.5 | 5.8 ± 1.4 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Densitometric Analysis of Apoptosis Markers by Western Blot
| Treatment Group | Relative Cleaved Caspase-3 Level (Normalized to Actin) | Relative Cleaved PARP Level (Normalized to Actin) |
| Vehicle Control (DMSO) | 1.00 ± 0.15 | 1.00 ± 0.18 |
| This compound (1 µM) | 2.85 ± 0.41 | 2.50 ± 0.35 |
| This compound (5 µM) | 7.90 ± 1.10 | 6.80 ± 0.95 |
| This compound (10 µM) | 15.20 ± 2.15 | 12.50 ± 1.80 |
| Data are presented as fold change relative to the vehicle control, mean ± SD from three independent experiments. |
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. cell-stress.com [cell-stress.com]
- 3. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach [frontiersin.org]
- 7. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for Prmt5-IN-37: A Guide for Use in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular processes, acting as the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a significant role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[3][4][5] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target in oncology.[6][7]
This document provides a detailed guide for the use of Prmt5-IN-37, a potent and selective inhibitor of PRMT5, in high-throughput screening (HTS) applications. The protocols and data presented herein are intended to facilitate the discovery and development of novel therapeutics targeting PRMT5. For the purpose of this guide, we will use the well-characterized, non-S-adenosylmethionine (SAM) competitive inhibitor, 3039-0164 , as a representative example to illustrate the experimental workflows and data analysis, as specific public data for "this compound" is not available.[6]
Mechanism of Action
This compound is designed to inhibit the methyltransferase activity of the PRMT5/MEP50 complex. Unlike many inhibitors that compete with the methyl donor SAM, some novel inhibitors bind to the substrate-binding pocket, offering a different mechanism of action and potential for increased selectivity.[6] The inhibition of PRMT5 leads to a reduction in the symmetric dimethylation of its substrates, such as histone H4 at arginine 3 (H4R3me2s), which can alter gene expression and cellular function.[8]
Data Presentation
The following tables summarize the quantitative data for the representative PRMT5 inhibitor, 3039-0164.
Table 1: Biochemical Potency of 3039-0164
| Assay Type | Parameter | Value (µM) | Reference |
| In Vitro Enzymatic Assay | IC50 | 63 | [6] |
Table 2: Cellular Activity of 3039-0164
| Cell Line | Assay Type | Parameter | Value (µM) | Incubation Time | Reference |
| A549 (Non-Small Cell Lung Cancer) | Cell Viability (MTT) | Approx. IC50 | ~7.5 | 72h | [6] |
Signaling Pathways
PRMT5 is a key regulator of multiple signaling pathways implicated in cancer cell proliferation, survival, and metastasis. Understanding these pathways is crucial for elucidating the mechanism of action of PRMT5 inhibitors.
Caption: PRMT5 signaling pathways and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the use of this compound in a high-throughput screening setting.
Biochemical Assay: In Vitro PRMT5 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the methyltransferase activity of the PRMT5/MEP50 complex. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or a chemiluminescent assay are suitable for HTS.
Materials:
-
Recombinant human PRMT5/MEP50 complex (e.g., BPS Bioscience, Cat. No. 51045)[6]
-
S-adenosylmethionine (SAM) (e.g., Sigma, Cat. No. A7007)[6]
-
Histone H4 peptide substrate
-
This compound (or test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., AlphaLISA anti-methyl-Histone H4 Arginine 3 (Symmetric) Acceptor beads and Streptavidin Donor beads, or chemiluminescent detection reagents)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound or test compounds in DMSO.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme and the histone H4 peptide substrate to the assay buffer.
-
Add the diluted compounds to the wells.
-
Incubate for 60 minutes at room temperature.[6]
-
Initiate the methyltransferase reaction by adding SAM.
-
Incubate for a defined period (e.g., 60-120 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a solution containing S-adenosyl-L-homocysteine (SAH)).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate in the dark to allow for signal development.
-
Read the plate on a suitable microplate reader (e.g., EnVision plate reader for AlphaLISA).
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.
Caption: A streamlined workflow for PRMT5 inhibitor high-throughput screening.
Cellular Assay: Cell Viability Assay (MTT/MTS or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)[6]
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[6]
-
This compound (or test compounds)
-
96-well or 384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the plates for a specified period (e.g., 72 hours).[6]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Cellular Assay: Western Blot for Symmetric Dimethylarginine (SDMA)
This assay provides a direct measure of the target engagement of this compound in a cellular context by quantifying the levels of SDMA, a product of PRMT5 activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with a range of concentrations of this compound for a specified time (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies against total PRMT5 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent reduction in SDMA levels.
Conclusion
This compound represents a valuable tool for investigating the biological roles of PRMT5 and for the development of novel cancer therapeutics. The protocols and data presented in this application note provide a comprehensive guide for its use in high-throughput screening and subsequent cellular characterization. The provided workflows and methodologies can be adapted to specific research needs, facilitating the identification and validation of new PRMT5 inhibitors.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT5 Inhibitors in Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Note: These application notes and protocols are provided as a general guide for the use of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in immuno-oncology research. The specific compound Prmt5-IN-37 is not widely documented in publicly available scientific literature. Therefore, the following information is based on the established roles of other well-characterized PRMT5 inhibitors and should be adapted and validated for the specific inhibitor being used.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a significant role in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[1][4] In the context of oncology, PRMT5 is frequently overexpressed in a wide range of cancers and is often associated with poor prognosis.[5][6] Emerging evidence has highlighted the multifaceted role of PRMT5 in shaping the tumor microenvironment and modulating anti-tumor immunity, making it a compelling target for immuno-oncology research and therapeutic development.[1][7]
PRMT5 inhibition has been shown to exert anti-tumor effects through both tumor-intrinsic and immune-mediated mechanisms. By targeting PRMT5, researchers can potentially reverse the immunosuppressive tumor microenvironment, enhance T-cell-mediated killing of cancer cells, and improve the efficacy of immune checkpoint inhibitors.[1][8]
Mechanism of Action in Immuno-Oncology
PRMT5 promotes cancer cell immune evasion through several key mechanisms.[1][7] Inhibition of PRMT5 can therefore "reawaken" the anti-tumor immune response.
-
Enhancement of Antigen Presentation: PRMT5 can suppress the expression of Major Histocompatibility Complex class I (MHC-I) molecules on tumor cells by downregulating the transcriptional activator NLRC5. Inhibition of PRMT5 can reverse this effect, leading to increased antigen presentation and recognition of tumor cells by CD8+ T cells.
-
Activation of the cGAS-STING Pathway: PRMT5 has been shown to methylate and inhibit the cGAS-STING pathway component, IFI16.[1] This pathway is crucial for detecting cytosolic DNA and initiating a type I interferon response, which is essential for recruiting and activating anti-tumor T cells. PRMT5 inhibition can restore cGAS-STING signaling, leading to the production of pro-inflammatory cytokines and chemokines that attract immune cells to the tumor.[8]
-
Modulation of Regulatory T cells (Tregs): PRMT5 is involved in the maintenance and function of Tregs, which are immunosuppressive cells that dampen anti-tumor immunity.[1] Inhibition of PRMT5 can impair Treg function, thereby relieving their suppressive effects within the tumor microenvironment.[1]
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Induction of an Inflammatory Tumor Microenvironment: By promoting the expression of type I interferons and chemokines, PRMT5 inhibition can convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to immunotherapy.
Data Presentation
The following tables summarize hypothetical quantitative data for a generic PRMT5 inhibitor based on published findings for similar compounds. Researchers should generate their own data for this compound.
Table 1: In Vitro Activity of a Generic PRMT5 Inhibitor
| Cell Line | Cancer Type | IC50 (nM) for Cell Proliferation | Target Engagement (EC50, nM for SDMA reduction) |
| B16-F10 | Melanoma | 150 | 50 |
| MC38 | Colon Adenocarcinoma | 200 | 75 |
| LLC | Lewis Lung Carcinoma | 250 | 90 |
| A375 | Human Melanoma | 120 | 40 |
Table 2: In Vivo Efficacy of a Generic PRMT5 Inhibitor in a Syngeneic Mouse Model (e.g., MC38 in C57BL/6 mice)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in CD8+ T-cell Infiltration (fold change vs. vehicle) | Change in Treg (FoxP3+) Infiltration (fold change vs. vehicle) |
| Vehicle | N/A | 0 | 1.0 | 1.0 |
| Generic PRMT5i (10 mg/kg, QD) | Oral | 40 | 2.5 | 0.6 |
| Anti-PD-1 Ab (5 mg/kg, BIW) | Intraperitoneal | 35 | 2.0 | 0.8 |
| Generic PRMT5i + Anti-PD-1 Ab | Combination | 75 | 5.0 | 0.4 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., B16-F10, MC38)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
PRMT5 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Method:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the PRMT5 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor alone and in combination with an immune checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
Syngeneic tumor cells (e.g., MC38)
-
6-8 week old female C57BL/6 mice
-
PRMT5 inhibitor formulated for oral gavage
-
Anti-PD-1 antibody
-
Vehicle control (for oral gavage)
-
Phosphate-buffered saline (PBS)
-
Calipers
-
Surgical tools for tumor collection
Method:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, PRMT5 inhibitor, Anti-PD-1, Combination).
-
Administer the PRMT5 inhibitor daily by oral gavage at the predetermined dose.
-
Administer the anti-PD-1 antibody intraperitoneally twice a week.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and collect the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis, while another portion can be processed to create a single-cell suspension for flow cytometry analysis of immune cell populations.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following treatment with a PRMT5 inhibitor.
Materials:
-
Freshly harvested tumors
-
RPMI medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3)
-
Flow cytometer
Method:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Digest the tissue with Collagenase D and DNase I in RPMI for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion by adding RPMI with 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
For intracellular staining of transcription factors like FoxP3, use a fixation/permeabilization kit according to the manufacturer's protocol.
-
Wash the cells and resuspend them in PBS with 2% FBS.
-
Acquire the data on a flow cytometer and analyze the different immune cell populations using appropriate gating strategies.
Mandatory Visualizations
References
- 1. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. news-medical.net [news-medical.net]
- 8. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Prmt5-IN-37 off-target effects in cell lines
Disclaimer: Prmt5-IN-37 is a novel research compound. Specific off-target effects and a comprehensive toxicity profile are still under investigation. This guide provides general strategies for identifying and mitigating potential off-target effects based on the established knowledge of other small molecule inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is designed as a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone (e.g., H2A, H3, H4) and non-histone proteins (e.g., p53, E2F-1).[1][2][3][4] By inhibiting PRMT5, this compound is expected to modulate various cellular processes that are often dysregulated in cancer, including gene transcription, RNA splicing, cell cycle control, and DNA damage response.[1][2][5]
Q2: What are the potential on-target toxicities associated with PRMT5 inhibition?
PRMT5 is crucial for normal cellular function. On-target inhibition of PRMT5 may lead to toxicities in highly proliferative normal tissues, such as the bone marrow and gastrointestinal tract. Common treatment-related adverse effects observed with other PRMT5 inhibitors in clinical trials include anemia, thrombocytopenia, and nausea.[6][7]
Q3: How can I assess the selectivity of this compound in my experimental model?
Several methods can be employed to assess the selectivity of a small molecule inhibitor:
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
-
CRISPR/Cas9 or shRNA Knockdown: Compare the phenotype induced by this compound with that of PRMT5 knockdown. A high degree of similarity suggests on-target activity.
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Rescue Experiments: Overexpression of a drug-resistant PRMT5 mutant should rescue the effects of this compound if the observed phenotype is on-target.
Q4: What are some general strategies to mitigate off-target effects?
Mitigating off-target effects is a critical aspect of drug development. Here are some general approaches:
-
Dose Optimization: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.[6]
-
Use of Multiple Inhibitors: Corroborate findings by using another structurally distinct PRMT5 inhibitor with a potentially different off-target profile.[6]
-
Use of Genetically Controlled Systems: Employ PRMT5 knockout or knockdown cell lines as a control to distinguish on-target from off-target effects. If an unexpected phenotype persists in knockout cells treated with the inhibitor, it is likely due to an off-target effect.[6]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | Cell line instability, passage number variation, or inconsistent inhibitor concentration. | Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |
| High level of cell death in control (DMSO-treated) cells | DMSO toxicity at high concentrations. | Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1-0.5%. |
| No observable effect at expected active concentrations | Poor cell permeability of the compound, rapid metabolism of the compound, or inactive compound. | Confirm the identity and purity of this compound. Perform a dose-response curve over a wider concentration range (e.g., 1 nM to 10 µM).[5] |
| Unexpected phenotype not consistent with known PRMT5 function | Potential off-target effect of this compound. | Perform a kinase screen to identify potential off-target kinases. Compare the phenotype with PRMT5 knockdown. |
Quantitative Data Summary
The following table summarizes the in vitro potency of representative PRMT5 inhibitors across a panel of cancer cell lines. This data can serve as a reference for expected potency when working with novel PRMT5 inhibitors like this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| HLCL61 | HUT102 (ATL) | Cell Viability | ~2.5 |
| HLCL61 | SO4 (ATL) | Cell Viability | ~5.0 |
| EPZ015938 | OPM2 (Multiple Myeloma) | Cellular Growth | ~0.1-1 |
| EPZ015938 | JJN3 (Multiple Myeloma) | Cellular Growth | ~0.1-1 |
| EPZ015938 | AMO1 (Multiple Myeloma) | Cellular Growth | >1 |
| EPZ015938 | XG7 (Multiple Myeloma) | Cellular Growth | ~0.1-1 |
Data extracted from published studies for illustrative purposes.[8][9]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[5]
-
Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[5]
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.[5]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[5]
Protocol 2: Western Blot for PRMT5 Target Engagement
Objective: To confirm that this compound is engaging its target, PRMT5, in cells by measuring the levels of symmetric dimethylarginine (SDMA).
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, and a loading control like anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Harvest and lyse the cells.
-
Determine protein concentration using a standard protein assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize to the loading control. A decrease in the SDMA signal with increasing concentrations of this compound indicates target engagement.
Visualizations
Caption: PRMT5 signaling pathways and points of inhibition by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onclive.com [onclive.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PRMT5-IN-37 Concentration for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PRMT5-IN-37 for long-term experimental studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway information to ensure the successful and reproducible use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for long-term cell culture experiments?
A1: The optimal concentration of this compound for long-term studies is highly dependent on the specific cell line and the desired biological outcome. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cell viability and target inhibition in your experimental system. For long-term studies, it is generally recommended to use a concentration at or slightly above the IC50 for target engagement, while ensuring minimal cytotoxicity over the extended treatment period.
Q2: How can I determine the on-target activity of this compound in my cells?
A2: The most common method to assess the on-target activity of PRMT5 inhibitors is to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. This can be achieved via Western blot analysis using antibodies specific for SDMA-modified proteins. A reduction in the SDMA signal upon treatment with this compound indicates successful target engagement.
Q3: What are the potential off-target effects or toxicity issues associated with long-term this compound treatment?
A3: Long-term treatment with any small molecule inhibitor can lead to off-target effects or cellular toxicity. Potential issues with PRMT5 inhibitors may include effects on hematological cells, as PRMT5 is essential for normal hematopoiesis.[1] It is critical to perform long-term cell viability assays and monitor cell morphology and proliferation rates throughout the experiment. If toxicity is observed, consider lowering the concentration or using intermittent dosing schedules.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is an orally active PRMT5 inhibitor. For in vitro use, it is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each experiment, freshly dilute the stock solution into your culture medium to the desired final concentration.
Q5: What are the key signaling pathways regulated by PRMT5?
A5: PRMT5 is a key regulator of various cellular processes through its role in the symmetric dimethylation of histone and non-histone proteins. Key signaling pathways influenced by PRMT5 include growth factor signaling (e.g., EGFR, FGFR), the PI3K/AKT/mTOR pathway, the ERK1/2 pathway, and WNT/β-catenin signaling.[2][3] PRMT5 also plays a crucial role in mRNA splicing and the DNA damage response.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in long-term cultures | Inhibitor concentration is too high, leading to cytotoxicity. | Perform a long-term viability assay (e.g., 7-14 days) with a range of this compound concentrations to determine the maximum tolerated dose for your specific cell line. Consider using a concentration closer to the IC50 for target inhibition rather than the IC90 for cell killing. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control for the duration of the experiment. | |
| Compound instability in culture medium. | Prepare fresh dilutions of this compound from a frozen stock for each media change. | |
| Loss of inhibitory effect over time | Development of cellular resistance. | This can occur in long-term studies. Consider intermittent dosing schedules or combination therapies to mitigate resistance. Analyze resistant cells for potential mechanisms of resistance. |
| Compound degradation. | Ensure proper storage of stock solutions. Prepare fresh working dilutions for each experiment. | |
| Inconsistent or no reduction in SDMA levels | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for observing a robust decrease in SDMA levels. |
| Insensitive detection method. | Use a validated anti-SDMA antibody and optimize your Western blot protocol. Ensure efficient protein extraction and transfer. | |
| Cell line is insensitive to PRMT5 inhibition. | Confirm PRMT5 expression in your cell line. Consider using a positive control cell line known to be sensitive to PRMT5 inhibitors. |
Data Presentation
Table 1: Comparative IC50 Values of Various PRMT5 Inhibitors
Since the specific IC50 value for this compound is not publicly available, the following table provides a reference range based on other known PRMT5 inhibitors. Researchers should determine the specific IC50 for this compound in their experimental system.
| Inhibitor | Assay Type | Cell Line / Target | IC50 (nM) | Reference |
| EPZ015666 (GSK3235025) | Biochemical | PRMT5/MEP50 | 22 | [5] |
| EPZ015666 (GSK3235025) | Cell-based (Methylation) | Z-138 cells | 92 | [5] |
| LLY-283 | Biochemical | PRMT5/MEP50 | 22 | [6] |
| LLY-283 | Cell-based (Methylation) | A549 cells | 25 | [6] |
| JNJ-64619178 | Biochemical | PRMT5/MEP50 | 0.3 | [3] |
| JNJ-64619178 | Cell-based (Viability) | A549 cells | 1.6 | [3] |
| Compound 17 (PPI Inhibitor) | Cell-based (Viability) | LNCaP cells | 430 | [7] |
| C220 | Cell-based (Viability) | Ba/F3-JAK2V617F | ~100 | [4][8] |
| CMP5 | Cell-based (Viability) | ATL cell lines | 23,940 - 33,120 | |
| HLCL61 | Cell-based (Viability) | ATL cell lines | 2,330 - 42,710 |
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A suggested starting range, based on other PRMT5 inhibitors, is 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours for a standard viability assay, or for the intended duration of your long-term study).
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control (representing 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Protocol 2: Long-Term Cell Viability Assay
This protocol is designed to assess the long-term effects of this compound on cell viability and proliferation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Seeding:
-
Seed cells in multiple 96-well plates at a low density to allow for long-term growth.
-
-
Inhibitor Treatment:
-
Treat cells with a range of this compound concentrations, including concentrations below and above the predetermined IC50. Include a vehicle control.
-
Change the medium containing the fresh inhibitor and vehicle every 2-3 days for the duration of the experiment (e.g., 7, 10, or 14 days).
-
-
Viability Assessment:
-
At specified time points (e.g., day 3, 7, 10, 14), perform a cell viability assay on one of the replicate plates as described in Protocol 1.
-
-
Data Analysis:
-
Plot cell viability against time for each concentration to observe the long-term effects on cell proliferation and survival.
-
This will help identify a concentration that maintains target inhibition without causing excessive cell death over time.
-
Protocol 3: Western Blot for PRMT5 Target Engagement (SDMA Levels)
This protocol is used to confirm that this compound is inhibiting its target in cells by measuring the levels of symmetric dimethylarginine (SDMA).
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-symmetric dimethylarginine (SDMA) motif antibody (e.g., Cell Signaling Technology #13222)
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with the desired concentrations of this compound and vehicle control for a predetermined time (e.g., 24-72 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the SDMA signal to the loading control. A decrease in the SDMA signal in this compound-treated samples compared to the vehicle control indicates target engagement.
-
Mandatory Visualizations
Caption: Simplified PRMT5 signaling pathways and points of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. PRMT5 inhibition modulates E2F1 methylation and gene regulatory networks leading to therapeutic efficacy in JAK2V617F mutant MPN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
troubleshooting Prmt5-IN-37 insolubility in media
Welcome to the technical support center for Prmt5-IN-37. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in experimental media. Please note that this compound, like many small molecule inhibitors, can be challenging to work with due to its hydrophobic nature. The following information is designed to help you successfully prepare your solutions and obtain reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is most soluble in dimethyl sulfoxide (DMSO).[1][2] We recommend preparing a high-concentration stock solution in anhydrous, sterile DMSO. It is advisable to use freshly opened DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media. What should I do?
A2: Precipitation upon dilution of a concentrated DMSO stock into aqueous buffers or cell culture media is a common issue with hydrophobic compounds.[1] To mitigate this, we recommend a serial dilution approach. First, dilute your DMSO stock to an intermediate concentration in your cell culture medium, ensuring rapid mixing. Then, further dilute to your final desired concentration. Avoid a single, large-volume dilution step.
Q3: My this compound stock solution in DMSO has formed precipitates after storage. Is it still usable?
A3: If you observe precipitation in your DMSO stock solution, you can gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[1] This can occur if the solution has been stored for an extended period or if the solvent has absorbed moisture. Always ensure your stock solution is clear before preparing working solutions.[1] To avoid repeated freeze-thaw cycles that can contribute to precipitation, we recommend aliquoting the stock solution into smaller, single-use volumes for storage.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term stability, the solid powder form of this compound should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Solubility Data
The solubility of this compound in various solvents is summarized below. Please note that sonication may be required to achieve maximum solubility in DMSO.
| Solvent | Max Solubility (In Vitro) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | Sparingly Soluble |
| Water | Insoluble |
Data is based on typical properties of similar PRMT5 inhibitors.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
This compound DMSO stock solution
-
Pre-warmed sterile cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of pre-warmed cell culture medium while vortexing or gently flicking the tube to ensure rapid mixing. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 10 µL of the stock to 990 µL of medium.
-
From the intermediate dilution, prepare your final working concentrations by further diluting with pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in your experiment is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Troubleshooting Guide: Insolubility in Media
If you continue to experience solubility issues with this compound in your media, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | Compound is "crashing out" of solution due to its hydrophobic nature. | - Increase the rate of mixing during dilution.- Perform a serial dilution with an intermediate step.- Decrease the final concentration of the inhibitor. |
| Cloudy or hazy media | Fine precipitate has formed. | - Centrifuge the media at low speed and use the supernatant, though this may reduce the effective concentration.- Try a different formulation of media that may have better solubilizing properties (e.g., containing serum or other proteins). |
| Inconsistent experimental results | Incomplete dissolution or precipitation leading to variable inhibitor concentration. | - Always ensure the DMSO stock is fully dissolved before use.[4]- Prepare fresh working solutions for each experiment.- Visually inspect media for any signs of precipitation before adding to cells. |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Simplified PRMT5 Signaling Pathway
Caption: Inhibition of the PRMT5 pathway by this compound.
References
Technical Support Center: Prmt5-IN-37 and Related PRMT5 Inhibitors
Welcome to the Technical Support Center for researchers and drug development professionals working with Prmt5-IN-37 and other PRMT5 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your experiments and minimize cytotoxicity in normal cells.
I. Troubleshooting Guides & FAQs
This section addresses common challenges and questions encountered when working with PRMT5 inhibitors.
Question 1: High cytotoxicity is observed in normal/non-cancerous cell lines. How can this be mitigated?
Answer: High cytotoxicity in normal cells is a significant concern with potent enzyme inhibitors like this compound. Here are several strategies to address this issue:
-
Leverage Synthetic Lethality in MTAP-Deleted Cancers: A primary strategy is to exploit the genetic vulnerability of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which is a weak endogenous inhibitor of PRMT5. MTA-cooperative PRMT5 inhibitors are designed to preferentially bind to the MTA-bound form of PRMT5, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal cells with functional MTAP.[2][3][4] If your cancer model has an MTAP deletion, using an MTA-cooperative inhibitor is the most effective way to achieve a therapeutic window.
-
Dose Optimization and Intermittent Dosing: Continuous high-dose exposure can lead to cumulative toxicity in normal tissues.[5] Optimizing the dosing schedule can provide a "drug holiday" for normal cells to recover while maintaining therapeutic pressure on cancer cells. Consider performing dose-response studies to determine the lowest effective concentration and exploring intermittent dosing regimens (e.g., 5 days on, 2 days off).[5]
-
Combination Therapies: Combining a PRMT5 inhibitor with another targeted agent can create synergistic anti-tumor effects, potentially allowing for a dose reduction of the PRMT5 inhibitor.[5]
-
BCL-2 Inhibitors: In mantle cell lymphoma, PRMT5 inhibition can induce a pro-apoptotic program, creating a vulnerability to BCL-2 inhibitors like venetoclax.[6]
-
PARP Inhibitors: PRMT5 inhibition can sensitize cancer cells to agents that induce DNA damage, such as PARP inhibitors.[7]
-
Standard Chemotherapy: In preclinical models of pancreatic cancer, combining a PRMT5 inhibitor with gemcitabine and paclitaxel showed improved efficacy.[8][9]
-
-
Targeting Upstream/Downstream Pathways: PRMT5 is involved in multiple signaling pathways, including the EGFR/AKT/β-catenin and ERK1/2 & PI3K pathways.[2][10] Combination therapies targeting these pathways may enhance cancer cell-specific cytotoxicity.
Question 2: How can I determine if my cancer cells are MTAP-deleted?
Answer: You can determine the MTAP status of your cell lines through several methods:
-
Genomic Analysis: Check publicly available cancer cell line databases (e.g., Cancer Cell Line Encyclopedia - CCLE) for genomic data on your cell line of interest.
-
PCR or qPCR: Design primers to amplify the MTAP gene. The absence of a product in your cancer cell line compared to a normal control would indicate a deletion.
-
Western Blot: Assess the protein expression of MTAP. A lack of MTAP protein in your cancer cells would confirm the deletion.
Question 3: What are the key downstream effects of PRMT5 inhibition that I should monitor?
Answer: Inhibition of PRMT5 leads to several measurable downstream effects that can be used to confirm target engagement and cellular response:
-
Reduced Symmetric Di-methylation (SDMA): PRMT5 is the primary enzyme responsible for SDMA. A global reduction in SDMA levels, often assessed by Western blot using an anti-SDMA antibody, is a direct indicator of PRMT5 inhibition.[11]
-
Alterations in RNA Splicing: PRMT5 plays a crucial role in spliceosome assembly.[12] Inhibition can lead to aberrant splicing, which can be analyzed by RNA sequencing. A key event in some cancers is the altered splicing of MDM4, which can reactivate the p53 tumor suppressor pathway.[11][13]
-
Cell Cycle Arrest and Apoptosis: PRMT5 inhibition can lead to cell cycle arrest and apoptosis.[2] These can be monitored by flow cytometry and assays described in the protocols section.
-
Changes in Gene Expression: PRMT5 regulates the expression of numerous genes involved in cancer progression.[14] Transcriptomic analysis can reveal changes in these target genes.
II. Quantitative Data: In Vitro Cytotoxicity of PRMT5 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative PRMT5 inhibitors in various cancer and normal cell lines. This data is crucial for designing experiments and understanding the therapeutic window of these compounds. Note: IC50 values can vary depending on the assay conditions and cell line.
Table 1: IC50 Values of GSK3326595 in Various Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) |
| Z-138 | Mantle Cell Lymphoma | Low nM range |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | Low nM range |
| Breast Cancer cell lines | Breast Cancer | Low nM range |
| Multiple Myeloma cell lines | Multiple Myeloma | Low nM range |
| Various Solid Tumors | Multiple | 7.6 nM to >30 µM |
gIC50: growth IC50, the concentration that inhibits 50% of cell growth. Data extracted from a study profiling GSK3326595 in a large panel of cancer cell lines. The majority of cell lines (147 out of 276) had gIC50 values below 1 µM.[11]
Table 2: IC50 Values of EPZ015666 in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Various MCL cell lines | Mantle Cell Lymphoma | Nanomolar range |
Data from a study characterizing the potent anti-proliferative effects of EPZ015666 in MCL models.[15][16]
Table 3: Comparative IC50 Values of PRMT5 Inhibitors in Cancer vs. Normal Cells
| Compound | Cell Type | Cell Line/Origin | IC50 (µM) |
| CMP5 | Cancer | ATL Patient Cells | 23.94 - 33.12 |
| Normal | PBMCs | 58.08 | |
| HLCL61 | Cancer | ATL Patient Cells | 2.33 - 42.71 |
| Normal | PBMCs | 43.37 |
ATL: Adult T-cell Leukemia/Lymphoma; PBMCs: Peripheral Blood Mononuclear Cells. Data from a 120-hour treatment.[1]
III. Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity and mechanism of action of this compound.
A. Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][11][15][17] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[11][17]
Materials:
-
96-well flat-bottom plates
-
This compound (or other PRMT5 inhibitor)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
B. Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
6-well plates or T25 flasks
-
This compound (or other PRMT5 inhibitor)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound at various concentrations for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (less common)
-
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified PRMT5 signaling pathway upon inhibition.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 8. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT5: A putative oncogene and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PRMT5 Inhibitors Regulate DNA Damage Repair Pathways in Cancer Cells and Improve Response to PARP Inhibition and Chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Proliferation Assay Results with PRMT5 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in proliferation assays with putative PRMT5 inhibitors. The following FAQs and troubleshooting guides are designed to address specific issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our proliferation assays using a compound referred to as "Prmt5-IN-37". What are the likely causes?
A1: A primary reason for inconsistent results is the lack of verifiable public information on a compound designated "this compound". Our comprehensive search of scientific literature and chemical databases did not yield any specific information for a PRMT5 inhibitor with this name.
This suggests several possibilities that could lead to experimental variability:
-
Incorrect Compound Identity: The compound you are using may be mislabeled or not the intended molecule.
-
Purity and Stability Issues: The compound may have degraded or contain impurities that affect its activity.
-
Novel/Undocumented Compound: It could be a novel compound that is not yet publicly described, in which case its properties and optimal handling conditions are unknown.
Beyond the compound itself, general factors contributing to inconsistent proliferation assay results include:
-
Cell line heterogeneity and passage number.
-
Variations in cell seeding density.
-
Reagent quality and consistency (e.g., serum, media, assay reagents).
-
Inconsistent incubation times and conditions.
-
Errors in serial dilutions of the inhibitor.
Q2: What is the first and most critical step to troubleshoot these inconsistencies?
A2: The most critical first step is to verify the identity and purity of your compound .
-
Check the Certificate of Analysis (CoA): Contact your supplier and request the CoA. This document should provide details on the compound's structure, purity (e.g., by HPLC or NMR), and other quality control measures.
-
Verify the Chemical Abstract Service (CAS) Number: If available, use the CAS number to search for the compound in chemical databases like PubChem or SciFinder to confirm its structure and known properties.
-
Independent Analysis: If doubts remain, consider an independent analytical verification of the compound's structure and purity.
Q3: Are there well-characterized PRMT5 inhibitors that we can use as a reference or positive control?
A3: Yes, using a well-characterized PRMT5 inhibitor as a positive control is highly recommended to validate your assay setup. Several potent and selective PRMT5 inhibitors have been described in the literature and are commercially available.
Table 1: Examples of Well-Characterized PRMT5 Inhibitors
| Inhibitor Name | Mechanism of Action | Typical Potency (IC50) | Key Features |
| GSK3326595 (EPZ015666) | Substrate-competitive inhibitor | Potent and selective for PRMT5 | In clinical trials for various cancers[1] |
| JNJ-64619178 | SAM-competitive inhibitor | Potent and selective | Also in clinical trials[2] |
| Vopimetostat (TNG908) | MTA-cooperative inhibitor | Selective for MTAP-deleted cancers[3] | A synthetic lethal approach[3] |
| PRT811 | Selective PRMT5 inhibitor | Crosses the blood-brain barrier | Being investigated in high-grade gliomas[1] |
| SGC707 | Selective inhibitor | Active against certain cancer cell lines[4] | Developed by the Structural Genomics Consortium[4] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent results in your proliferation assays.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
General Protocol for a Cell Proliferation Assay (e.g., MTS/MTS Assay)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration series of your PRMT5 inhibitor and a vehicle control (e.g., DMSO) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Assay Measurement:
-
Add 20 µL of the MTS/MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% proliferation).
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
PRMT5 Signaling Pathway
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification impacts numerous cellular processes. PRMT5 is known to regulate gene expression, RNA splicing, and signal transduction pathways, including those involved in cell proliferation and survival.[5][6][7]
Caption: A simplified diagram of the PRMT5 signaling pathway.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tangotx.com [tangotx.com]
- 4. scbt.com [scbt.com]
- 5. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Prmt5-IN-37 unexpected changes in protein expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address specific issues related to unexpected changes in protein expression when using the PRMT5 inhibitor, Prmt5-IN-37.
Frequently Asked Questions (FAQs)
Q1: After treatment with this compound, I'm observing expression changes in proteins that are not direct methylation targets of PRMT5. Why is this happening?
A1: This is an expected outcome due to the multifaceted role of PRMT5 in cellular processes. PRMT5's influence extends far beyond its direct substrates. The primary reasons for these widespread changes include:
-
Transcriptional Regulation: PRMT5 methylates histones (e.g., H3R8, H4R3), which epigenetically regulates the expression of a vast number of genes.[1][2] Inhibiting PRMT5 alters the chromatin state, leading to broad changes in gene transcription and, subsequently, protein expression.
-
RNA Splicing: PRMT5 is crucial for the proper assembly and function of the spliceosome by methylating Sm proteins.[3][4] Inhibition of PRMT5 can lead to global splicing defects, affecting the mRNA and protein levels of many genes.[5]
-
Signaling Pathway Modulation: PRMT5 regulates key signaling pathways critical for cell proliferation and survival, such as PI3K/AKT/mTOR, Wnt/β-catenin, and ERK.[6][7][8] By inhibiting PRMT5, you are indirectly modulating the activity and expression of numerous proteins within these interconnected networks.
Q2: I expected to see only downregulation of proteins, but some protein levels have increased following this compound treatment. Is this an off-target effect?
A2: Not necessarily. While PRMT5 often acts as a transcriptional co-activator, it is also known to repress the expression of certain genes, including several tumor suppressors. For example, PRMT5 can epigenetically silence antagonists of the WNT/β-catenin pathway, such as AXIN2 and WIF1.[1] Inhibition of PRMT5 with this compound can relieve this repression, leading to the re-expression and upregulation of these proteins. Therefore, observing an increase in specific protein levels can be a direct on-target consequence of PRMT5 inhibition.
Q3: Why are my results for protein expression changes inconsistent between experiments?
A3: Variability in results when using small molecule inhibitors can often be traced to experimental conditions. Key factors to control for include:
-
Inhibitor Solubility and Stability: this compound, like many inhibitors, likely has limited aqueous solubility. Ensure your DMSO stock is fully dissolved and prepare fresh dilutions in media for each experiment. Look for any signs of precipitation.[9]
-
Cellular State: Use cells from a consistent passage number and ensure they are seeded at a similar density for each experiment. The cellular response to inhibitors can vary significantly with cell confluence and metabolic state.
-
Reagent Quality: The quality and freshness of reagents, from cell culture media to antibodies used for Western blotting, can significantly impact results.[9]
-
Treatment Duration and Dosage: Ensure that the concentration of this compound and the incubation time are precisely replicated in every experiment.
Q4: How can I definitively distinguish between on-target effects of this compound and potential off-target effects?
A4: Differentiating on-target from off-target effects is crucial for interpreting your results. A multi-step approach is recommended:
-
Use a Structurally Different PRMT5 Inhibitor: Corroborate your findings with another potent and selective PRMT5 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[10]
-
Genetic Knockout/Knockdown: The gold standard is to use a PRMT5 knockout or shRNA/siRNA knockdown cell line. An on-target effect of this compound will be absent in cells lacking PRMT5. If the unexpected protein change persists in PRMT5-deficient cells, it is likely an off-target effect.[10]
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 value of the inhibitor for PRMT5. Off-target effects often occur at higher concentrations. Perform a dose-response experiment and correlate the protein expression change with the dose.[10]
Summary of Expected vs. Unexpected Protein Changes
The following table summarizes potential changes in key proteins and pathways based on the known functions of PRMT5.
| Target Protein / Pathway | Expected Change with this compound | Potential "Unexpected" Observation & Rationale |
| Symmetric Di-Methyl Arginine (SDMA) Marks | Global Decrease | No change could indicate poor cell permeability or rapid inhibitor metabolism. |
| WNT Antagonists (e.g., AXIN2, WIF1) | Increase / De-repression[1] | No change may occur if the WNT pathway is not actively repressed by PRMT5 in your specific cell model. |
| WNT/β-catenin Targets (e.g., c-MYC, CYCLIN D1) | Decrease[1] | No change or an increase could suggest resistance mechanisms or activation by other pathways. |
| PI3K/AKT Signaling (e.g., p-AKT) | Decrease[6][7][8] | A transient increase could indicate feedback loop activation before eventual pathway shutdown. |
| Splicing Factors (e.g., SNRPB) | No direct change expected | Upregulation at the protein level has been observed, possibly as a cellular compensatory response to splicing stress.[4] |
| p53 | Modulation of activity/stability | PRMT5 can methylate p53; inhibition may alter its function, with downstream effects varying by cellular context.[1][3] |
| DNA Damage Response Proteins | Modulation (e.g., decreased DNA repair)[11][12] | Increased expression of some DNA damage markers (e.g., γH2AX) as a consequence of impaired repair.[3] |
Troubleshooting Guide: Investigating Unexpected Protein Upregulation
This guide provides a systematic workflow for investigating the unexpected upregulation of a specific protein (termed "Protein Y") following treatment with this compound.
Key Signaling Pathways Modulated by PRMT5
Understanding the core pathways affected by PRMT5 is essential for interpreting protein expression data. Inhibition of PRMT5 by this compound can be visualized as disrupting a central cellular hub.
Experimental Protocols
1. Western Blotting for Protein Expression Analysis
This protocol details the steps to verify changes in the expression level of a specific protein.
-
Objective: To quantitatively measure the relative abundance of a target protein in cell lysates following treatment with this compound.
-
Materials:
-
Cells treated with Vehicle (DMSO) and varying concentrations of this compound.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody for the protein of interest (e.g., Protein Y).
-
Primary antibody for a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Run samples on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities and normalize the signal of the target protein to the loading control.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol helps confirm that this compound is physically binding to PRMT5 inside the cell, a key step in verifying on-target activity.
-
Objective: To assess the binding of this compound to its target PRMT5 in intact cells by measuring changes in the thermal stability of the protein.
-
Materials:
-
Intact cells treated with Vehicle (DMSO) or this compound.
-
PBS.
-
PCR tubes or plate.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., freeze-thaw cycles) and Western blotting.
-
-
Procedure:
-
Compound Treatment: Treat cells with this compound at the desired concentration for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).[10]
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated (denatured) protein (pellet).[10]
-
Analysis: Collect the supernatant and analyze the amount of soluble PRMT5 remaining at each temperature point using Western blotting.
-
Interpretation: Binding of this compound should stabilize PRMT5, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.
-
References
- 1. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. PRMT5 function and targeting in cancer [cell-stress.com]
- 4. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] PRMT5 function and targeting in cancer | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Protein Arginine Methyltransferase 5 Functions via Interacting Proteins [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein Arginine Methyltransferase 5 Functions via Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
Prmt5-IN-37 variability in different cell passages
Disclaimer: Prmt5-IN-37 is a representative compound for the purpose of this guide. The troubleshooting advice, protocols, and data are based on general principles for working with small molecule PRMT5 inhibitors.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues encountered during experiments with the PRMT5 inhibitor, this compound, particularly focusing on variability observed in different cell passages.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line as we passage the cells. What could be the cause?
A1: Variability in IC50 values across different cell passages is a common issue in cell-based assays and can be attributed to several factors:
-
Genotypic and Phenotypic Drift: Continuous cell culturing can lead to changes in the genetic and phenotypic characteristics of cell lines. This can include alterations in the expression levels of the drug target (PRMT5), drug transporters, or metabolic enzymes.
-
Changes in PRMT5 Expression or Activity: The expression and activity of PRMT5 can fluctuate with increasing passage number, directly impacting the cell's sensitivity to a PRMT5 inhibitor.
-
Cellular Senescence: At very high passage numbers, cells may enter a state of senescence, which can alter their metabolic activity and response to drugs.[1]
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to experimental treatments.
Q2: How can we minimize the variability in our results when using this compound?
A2: To ensure reproducible and reliable data, it is crucial to implement standardized cell culture practices:
-
Use Low-Passage Cells: It is recommended to use cells within a limited number of passages.[1] Start experiments with a fresh vial of low-passage cells from a reputable cell bank.
-
Establish a Cell Banking System: Create a master and working cell bank to ensure a consistent supply of cells at a similar passage number for all experiments.
-
Regularly Test for Mycoplasma: Implement routine testing for mycoplasma contamination in your cell cultures.
-
Consistent Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, media composition, and incubation times, are kept consistent across all experiments.
Q3: this compound is potent in our biochemical assays but shows weak or variable activity in our cell-based assays. What could be the reason for this discrepancy?
A3: A discrepancy between biochemical and cell-based assay results is often due to factors related to the cellular environment:
-
Cell Permeability: this compound may have poor cell permeability, limiting its access to the intracellular target, PRMT5.
-
Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability and Metabolism: this compound could be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.
-
Off-target Effects: At higher concentrations, some drugs can have off-target effects that may mask the intended activity or cause toxicity.[2]
Q4: How can we confirm that this compound is engaging its target (PRMT5) within the cells?
A4: To confirm on-target activity, you can measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates. A dose-dependent decrease in SDMA levels upon treatment with this compound would indicate successful target engagement.[3] Western blotting for SDMA on substrates like SmD3 is a common method.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound Across Experiments
| Potential Cause | Troubleshooting Steps |
| High Cell Passage Number | 1. Thaw a new vial of low-passage cells from your cell bank. 2. Record the passage number for all experiments. 3. Establish a maximum passage number for your experiments based on initial characterization. |
| Variations in Cell Seeding Density | 1. Optimize and standardize the cell seeding density for your assays. 2. Ensure even cell distribution in multi-well plates. |
| Inconsistent Compound Preparation | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[3] 2. Ensure the compound is fully dissolved before diluting it into the assay medium.[3] 3. Perform serial dilutions carefully and consistently.[2] |
| Mycoplasma Contamination | 1. Test all cell stocks for mycoplasma contamination. 2. If contamination is detected, discard the cells and start with a fresh, uncontaminated stock. |
Issue 2: High Background or "Noisy" Data in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Plating | 1. Ensure a single-cell suspension before plating. 2. Use appropriate mixing techniques when adding cells to plates. |
| Edge Effects in Multi-well Plates | 1. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS. 2. Avoid using the outer wells for experimental samples. |
| Reagent Quality | 1. Use high-quality, fresh cell culture media and assay reagents.[3] |
| Incubation Time | 1. Optimize the incubation time for your cell line and assay.[2] |
Data Presentation
Table 1: Effect of Cell Passage Number on this compound IC50 in a Hypothetical Cancer Cell Line
| Cell Passage Number | This compound IC50 (µM) |
| 5 | 0.5 ± 0.08 |
| 15 | 1.2 ± 0.21 |
| 30 | 4.5 ± 0.75 |
Table 2: On-Target Activity of this compound at Different Passages
| Cell Passage Number | This compound (1 µM) Treatment | Relative SDMA Levels (%) |
| 5 | Untreated | 100 |
| 5 | Treated | 25 |
| 30 | Untreated | 100 |
| 30 | Treated | 65 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.[4]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (DMSO) to the respective wells.[4]
-
Incubate the plate for a predetermined duration (e.g., 72 hours).[4]
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Normalize the data to the vehicle control (set as 100% viability) and calculate the IC50 value.[4]
Protocol 2: Western Blot for SDMA Levels
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with a primary antibody against a symmetrically dimethylated substrate (e.g., anti-SDMA-SmD3) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using a chemiluminescence imaging system.[3]
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).[3]
Visualizations
Caption: PRMT5 signaling pathway and its inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Technical Support Center: Refining PRMT5-IN-37 Dosage for Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of PRMT5-IN-37 for primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary cell cultures?
Q2: How long should I incubate my primary cells with this compound?
A2: The necessary incubation time can vary and may need to be determined empirically.[2] Effects of PRMT5 inhibition can manifest over several hours to days.[2] For cell viability assays, incubation periods of 72 to 144 hours are common.[1][3] For mechanistic studies looking at changes in protein methylation or gene expression, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the optimal duration for observing the desired effect in your specific primary cell culture.[2]
Q3: this compound shows potent activity in biochemical assays but has a weak effect in my primary cell culture. What could be the reason?
A3: A discrepancy between biochemical and cellular potency is a common challenge.[4] Several factors could contribute to this:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane of your primary cells.
-
Efflux Pumps: Primary cells may express efflux transporters that actively remove the inhibitor from the cytoplasm.
-
Rapid Metabolism: The inhibitor may be quickly metabolized and inactivated by the cells.[4]
-
Insufficient Incubation Time: The treatment duration may not be long enough to produce a measurable effect.[4]
Q4: How can I confirm that this compound is engaging its target in my primary cells?
A4: Target engagement can be confirmed by Western blotting to detect a decrease in the symmetric dimethylation of known PRMT5 substrates. A common marker is the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[5] A reduction in the H4R3me2s signal upon treatment with this compound would indicate successful target inhibition.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in experimental results | Inconsistent inhibitor concentration due to poor solubility. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and ensure it is fully dissolved before diluting into the culture medium. Visually inspect for any precipitation.[4] |
| Fluctuation in assay conditions (pH, temperature). | Ensure consistent pH and temperature throughout the experiment, as PRMT5 activity can be sensitive to these parameters.[4] | |
| Inconsistent cell health or density. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| No or weak effect of this compound observed | Insufficient inhibitor concentration. | Perform a dose-response study to determine the optimal concentration range.[2] |
| Insufficient incubation time. | Conduct a time-course experiment to identify the necessary treatment duration.[2] | |
| Low cell permeability of the inhibitor. | If possible, obtain data on the cell permeability of this compound. Consider using a different inhibitor with better permeability if the issue persists.[4] | |
| Cell line insensitivity. | Confirm that your primary cell type is dependent on PRMT5 activity. This can be done by assessing PRMT5 expression levels via Western blot or qPCR.[2] | |
| High background or suspected off-target effects | Inhibitor concentration is too high. | Use the lowest effective concentration of PRMT5-IN-11 as determined from your dose-response studies to minimize off-target effects.[2] |
| The observed phenotype is due to an off-target effect of the compound. | If available, use an inactive structural analog of this compound as a negative control to rule out off-target effects.[2] Alternatively, confirm the phenotype using a genetic approach like siRNA or shRNA-mediated knockdown of PRMT5.[2] |
Comparative IC50 Values of Known PRMT5 Inhibitors
The following table provides a general reference for the in vitro potency of other known PRMT5 inhibitors in various cell lines. Note that these are not primary cells and the specific IC50 for this compound in your primary cell culture will need to be determined experimentally.
| Inhibitor | Cell Line | IC50 (nM) |
| GSK3326595 | Z-138 | 9 |
| JNJ-64619178 | MOLM-13 | <10 |
| PF-06939999 | A375 | 1.8 |
| Tovorafenib (BI-847325) | HCT 116 | 2.5 |
This data is compiled from publicly available sources and should be used for reference only.
Experimental Protocols
Protocol 1: Dose-Response Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to determine the IC50 value of this compound in a primary cell culture.
Materials:
-
Opaque-walled 96-well plates
-
Primary cells in culture
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed primary cells into opaque-walled 96-well plates at a predetermined optimal density. Allow cells to adhere and stabilize overnight.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[1] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[1][5]
-
Inhibitor Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Record the luminescence using a luminometer.[5]
-
Data Analysis: Subtract the average background luminescence from control wells (medium only). Plot the percentage of viable cells relative to the vehicle control against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
Protocol 2: Western Blot for PRMT5 Target Engagement (H4R3me2s)
This protocol is for detecting the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s) to confirm target engagement of this compound.
Materials:
-
Primary cells treated with this compound
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2s, anti-Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Harvest and lyse the cells in ice-cold RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[5] c. Transfer the separated proteins to a PVDF membrane.[3]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[3] b. Incubate the membrane with the primary anti-H4R3me2s antibody overnight at 4°C.[3] c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3] d. Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Normalization: Re-probe the membrane with an antibody against total Histone H4 as a loading control to normalize the H4R3me2s signal.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Key signaling pathways influenced by PRMT5 activity.[6][7][8][9]
Caption: Troubleshooting decision tree for refining this compound dosage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Prmt5-IN-37 precipitation in experiments
Frequently Asked Questions (FAQs)
Q1: My PRMT5-IN-37 solution is showing precipitation after thawing my frozen stock. What should I do?
A1: Precipitation upon thawing is a common issue that can arise if the compound's solubility limit is exceeded at lower temperatures.[1] To resolve this, gently warm the vial to 37°C and use an ultrasonic bath to help redissolve the compound.[2] To prevent this in the future, consider the following:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.[2]
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If possible, consider storing at a slightly lower concentration.[1]
-
Proper Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This phenomenon, known as "precipitation upon dilution," occurs when a compound that is soluble in a high-concentration organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower.[3][4] Here are several strategies to overcome this:
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3]
-
Dropwise Addition: Add the inhibitor stock solution dropwise to the pre-warmed medium while gently vortexing. This gradual introduction can help maintain solubility.[3]
-
Minimize Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells and may not prevent precipitation. Aim to keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.[3]
-
Use of Excipients: For particularly challenging compounds, the use of solubilizing agents (excipients) such as HP-β-cyclodextrin may be necessary for in vivo studies or complex aqueous buffers.[2][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: Based on common practices for similar small molecule inhibitors, this compound is likely highly soluble in DMSO.[2]
-
Stock Solution Preparation: A stock solution of 10-25 mg/mL in anhydrous, sterile DMSO can likely be prepared, potentially with the aid of ultrasonication to ensure complete dissolution.[2]
-
Storage:
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues during your experiments.
Table 1: Solubility and Recommended Solvents (Hypothetical Data)
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions.[2] |
| Ethanol | ~5 mg/mL | Can be used for intermediate dilutions. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility is common for this class of inhibitors.[5] |
| Cell Culture Media + 10% FBS | < 0.5 mg/mL | Serum proteins can slightly enhance solubility. |
Logical Workflow for Troubleshooting Precipitation
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
-
Weigh Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the tube.[2] For example, for a compound with a molecular weight of 500 g/mol , add 1 mL of DMSO to 5 mg of the compound to make a 10 mM stock.
-
Dissolve: Vortex the tube vigorously. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved. Visually inspect for any particulates.[2]
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, amber glass or polypropylene tubes. Store at -80°C for long-term storage.[1][2]
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol is for determining the IC50 value of this compound in a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point dose-response curve (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[6]
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 72, 96, or 144 hours).[6][7]
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6][7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Table 2: Representative IC50 Values of PRMT5 Inhibitors in Cancer Cell Lines (Reference Data)
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| PRMT5i-A | Z-138 | Mantle Cell Lymphoma | 15 |
| PRMT5i-B | HCT116 | Colorectal Cancer | 25 |
| PRMT5i-C | A549 | Lung Cancer | 50 |
| PRMT5i-D | MCF-7 | Breast Cancer | 30 |
This data is illustrative and based on publicly available information for various PRMT5 inhibitors.[7]
Signaling Pathways and Mechanism of Action
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression, mRNA splicing, and cell signaling pathways.[6] Its dysregulation is observed in various cancers.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PRMT5 function and targeting in cancer [cell-stress.com]
Validation & Comparative
Prmt5-IN-37 in the Landscape of PRMT5 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, with a focus on contextualizing the orally available inhibitor, Prmt5-IN-37. Due to the limited publicly available quantitative data for this compound (also known as compound 29 and CAS 3034033-98-9), this guide utilizes well-characterized PRMT5 inhibitors as comparators to illustrate the key parameters and experimental methodologies used in the evaluation of this class of therapeutic agents.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene expression, RNA splicing, signal transduction, and the DNA damage response.[1] Its dysregulation has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1] A growing number of small molecule inhibitors are being developed to target PRMT5, with several advancing into clinical trials.[2]
This guide summarizes the biochemical potency, cellular activity, and where available, pharmacokinetic properties of selected PRMT5 inhibitors. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of studies aimed at characterizing novel PRMT5 inhibitors.
Comparative Efficacy and Potency of PRMT5 Inhibitors
The development of PRMT5 inhibitors has led to several classes of molecules with distinct mechanisms of action, including S-adenosylmethionine (SAM)-competitive, substrate-competitive, and methylthioadenosine (MTA)-cooperative inhibitors. The latter class of inhibitors exhibits selectivity for cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. The comparative potency of these inhibitors is typically assessed through biochemical and cell-based assays.
Table 1: Biochemical Potency of Selected PRMT5 Inhibitors
| Inhibitor | Mechanism of Action | Target | IC50 (nM) | Reference |
| This compound | PRMT5 Inhibitor | PRMT5 | Data Not Available | [1] |
| GSK3326595 | Substrate-Competitive | PRMT5 | ~20 | [3] |
| JNJ-64619178 (Onametostat) | SAM-Competitive (Pseudo-irreversible) | PRMT5 | 0.14 | [4] |
| MRTX1719 | MTA-Cooperative | PRMT5-MTA Complex | Data Not Available | [4] |
| EPZ015666 (GSK3235025) | Substrate-Competitive | PRMT5 | 22 | [4] |
| LLY-283 | SAM-Competitive | PRMT5:MEP50 | 22 | [4] |
| Compound 9 | Covalent | PRMT5 | 11 | [5] |
| PRMT5-IN-30 (Compound 17) | Selective Inhibitor | PRMT5 | 330 | [4] |
Table 2: Cellular Activity of Selected PRMT5 Inhibitors
| Inhibitor | Cell Line | Cell Line Type | Cellular Endpoint | IC50/EC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| GSK3326595 | Various | Solid Tumors | Proliferation | Varies | [3] |
| JNJ-64619178 (Onametostat) | A549 | Lung Carcinoma | Proliferation | Data Not Available | |
| MRTX1719 | MTAP-deleted cancer cells | Various | Proliferation | Varies | |
| EPZ015666 (GSK3235025) | Granta-519 | Mantle Cell Lymphoma | Proliferation | ~0.2 | [6] |
| LLY-283 | A375 | Melanoma | Proliferation | Data Not Available | |
| HLCL61 | MT2, HUT102 | Adult T-Cell Leukemia/Lymphoma | Proliferation | 3.09 - 7.58 | |
| CMP5 | Lymphoblastoid cell lines | Lymphoma | SDMA reduction | Effective at 40 µM | [7] |
Table 3: Pharmacokinetic Properties of Selected PRMT5 Inhibitors (from clinical or preclinical studies)
| Inhibitor | Route of Administration | Key PK Parameters | Species | Reference |
| This compound | Oral | Data Not Available | Data Not Available | [1] |
| GSK3326595 | Oral | Modest efficacy and safety signals in Phase 1 | Human | [2] |
| JNJ-64619178 (Onametostat) | Oral | Potent antitumor activity in preclinical models | Preclinical | [2] |
| PF-06939999 | Oral | Tolerable safety profile in Phase 1 | Human | [8] |
| EPZ015666 (GSK3235025) | Oral | Orally bioavailable | Preclinical | [4] |
Signaling Pathways and Experimental Workflows
The inhibitory activity of PRMT5 impacts multiple downstream signaling pathways crucial for cancer cell survival and proliferation. A simplified representation of the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors are depicted below.
Caption: PRMT5 signaling and points of inhibitor intervention.
Caption: Workflow for evaluating a novel PRMT5 inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay (Radiometric)
This assay measures the enzymatic activity of PRMT5 by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
³H-SAM
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Test inhibitor (e.g., this compound) and DMSO (vehicle control)
-
Phosphocellulose filter paper or streptavidin-coated plates (if using biotinylated substrate)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a reaction plate, add the assay buffer, recombinant PRMT5/MEP50 enzyme, and the test inhibitor or DMSO.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper or by adding a stop solution.
-
Wash the filter paper extensively to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay (MTT/MTS-based)
This colorimetric assay assesses the effect of a PRMT5 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound) and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value.
Western Blot Analysis for PRMT5 Activity
This technique is used to measure the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates, such as SmD3 or histone H4, as a direct readout of intracellular PRMT5 inhibition.
Materials:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound) and DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-sDMA, anti-total SmD3, anti-total Histone H4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Treat cells with the test inhibitor or DMSO for a specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with antibodies against the total substrate protein and a loading control for normalization.
Conclusion
The field of PRMT5 inhibition is rapidly advancing, with a diverse array of inhibitors entering preclinical and clinical development. While specific data for this compound remains limited in the public domain, the comparative data and standardized protocols presented in this guide offer a robust framework for its evaluation. By employing these established methodologies, researchers can effectively characterize the biochemical potency, cellular activity, and therapeutic potential of novel PRMT5 inhibitors, ultimately contributing to the development of new cancer therapies.
References
- 1. This compound | CAS 3034033-98-9 | PRMT5抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. onclive.com [onclive.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural biology and chemistry of protein arginine methyltransferases - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00269E [pubs.rsc.org]
- 8. The PRMT5 arginine methyltransferase: many roles in development, cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT5 Inhibitors: The Established GSK3326595 Versus a Potent Successor
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison between the clinical-stage Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, GSK3326595, and a next-generation tetrahydroisoquinoline (THIQ) derivative, herein designated as Compound 20. This analysis is based on available preclinical data, focusing on biochemical potency, cellular activity, and in vivo efficacy.
Note on Compound Nomenclature: The initially requested compound, "Prmt5-IN-37," is not described in publicly accessible scientific literature. Therefore, this guide utilizes data for "Compound 20," a potent, next-generation THIQ derivative developed from the same lineage as GSK3326595, providing a relevant and direct comparison of a clinical candidate with a more recent, optimized preclinical compound[1].
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative data for GSK3326595 and Compound 20, highlighting the enhanced biochemical potency of the novel inhibitor.
| Parameter | GSK3326595 | Compound 20 | Reference |
| Biochemical IC50 | 9.2 nM | 4.2 nM | [1] |
| Cellular Thermal Shift (ΔTm) | 5.5 °C | 7.2 °C | [1] |
Delving Deeper: Experimental Data and Protocols
Biochemical Potency: Direct Inhibition of PRMT5
Compound 20 demonstrates a greater than two-fold increase in potency in inhibiting the enzymatic activity of PRMT5 compared to GSK3326595[1]. This was determined through a standard biochemical assay that measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.
Cellular Activity and Target Engagement
The superior biochemical potency of Compound 20 translates to enhanced target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) measures the stabilization of a target protein upon ligand binding. The higher ΔTm for Compound 20 (7.2 °C) compared to GSK3326595 (5.5 °C) indicates a more robust and stable interaction with PRMT5 in intact cells[1].
In Vivo Efficacy
GSK3326595: In a p53 wild-type Z-138 mantle cell lymphoma xenograft model, oral dosing of GSK3326595 resulted in statistically significant, dose-dependent anti-tumor effects. Treatment schedules of 100 mg/kg twice daily (BID) and 200 mg/kg once daily (QD) led to tumor growth inhibition of 106.05% and 102.81%, respectively[2]. These efficacious doses correlated with a substantial decrease in the pharmacodynamic marker, symmetric dimethylarginine (SDMA)[2]. In an orthotopic neuroblastoma xenograft model, 100 mg/kg of GSK3326595 administered twice daily also significantly attenuated primary tumor growth[3].
Compound 20: In a LU99 (lung cancer) subcutaneous xenograft model, Compound 20 demonstrated robust in vivo antitumor activity. The treatment led to a dose-dependent reduction of SDMA expression in the tumors, confirming target engagement and efficacy in a solid tumor model[4].
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
The diagram below illustrates the central role of PRMT5 in cellular processes. PRMT5, in a complex with MEP50, symmetrically dimethylates arginine residues on histone and non-histone proteins. This activity modulates gene transcription, RNA splicing, and various signal transduction pathways, ultimately impacting cell proliferation, survival, and differentiation. PRMT5 inhibitors block this enzymatic activity, leading to anti-tumor effects[5][6].
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel PRMT5 inhibitor.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay (IC50 Determination)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of a compound.
Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone H4-derived peptide substrate by the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
³H-labeled S-Adenosyl-L-methionine (³H-SAM) and unlabeled SAM
-
Assay Buffer (e.g., 50 mM Tris pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM TCEP)
-
Test compounds (GSK3326595, Compound 20) dissolved in DMSO
-
96-well microtiter plates and filter plates
-
20% Trichloroacetic acid (TCA)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Serially dilute test compounds in DMSO. Add 1 µL of the diluted compounds to a 96-well microtiter plate.
-
Prepare a master mix of PRMT5/MEP50 enzyme and H4 peptide substrate in assay buffer. Add 44 µL to each well containing the compound.
-
Initiate the reaction by adding 5 µL of the SAM mix (³H-SAM and unlabeled SAM). Final reaction conditions are typically around 10 nM PRMT5/MEP50, 200 nM peptide, and 1 µM SAM.
-
Incubate the plate at room temperature for 25-30 minutes.
-
Stop the reaction by adding 100 µL of 20% TCA.
-
Transfer the reaction mixture to a filter plate to capture the ³H-labeled peptide product.
-
Wash the filter plate multiple times with PBS buffer to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the dried filter plate and measure the radioactivity using a liquid scintillation counter.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[7]
Western Blot for Symmetric Dimethylarginine (SDMA)
This assay assesses the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of SDMA, a direct product of PRMT5 activity.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for SDMA and a loading control.
Materials:
-
Cancer cell line of interest
-
PRMT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-sDMA, anti-loading control (e.g., β-actin or Histone H4)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels, running buffer, transfer buffer, and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cultured cancer cells with varying concentrations of the PRMT5 inhibitor for a specified period (e.g., 72 hours).
-
Harvest and lyse the cells to extract total protein. Quantify the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.
-
Quantify the band intensities to determine the relative reduction in SDMA levels upon inhibitor treatment.[8][9]
Cell Viability Assay
This assay determines the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
Principle: The assay quantifies the number of viable cells based on the measurement of ATP, which is indicative of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PRMT5 inhibitor stock solution (in DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) and allow them to attach overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete medium.
-
Treat the cells with the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plate for an extended period (e.g., 6-10 days).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[10]
In Vivo Solid Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a PRMT5 inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, to improve tumor take rate)
-
Vehicle and PRMT5 inhibitor formulation for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line and prepare a single-cell suspension in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily or twice-daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for SDMA).[8]
Conclusion
The available data strongly suggests that Compound 20, a novel tetrahydroisoquinoline derivative, is a more potent PRMT5 inhibitor than the clinical-stage compound GSK3326595, both biochemically and in cellular assays[1]. Its enhanced target engagement, as demonstrated by CETSA, and its robust in vivo anti-tumor activity make it a promising candidate for further preclinical and clinical development[1][4]. This comparison highlights the continuous evolution of PRMT5 inhibitors, with newer compounds demonstrating improved potency and potential for greater therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Highly Selective, and Orally Bioavailable MTA Cooperative PRMT5 Inhibitors with Robust In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. onclive.com [onclive.com]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of PRMT5 Inhibition: A Comparative Analysis of IC50 Values
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in a variety of cellular processes that are often dysregulated in cancer. These processes include transcriptional regulation, RNA splicing, and signal transduction. The inhibition of PRMT5 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive strategy for cancer therapy. A variety of small molecule inhibitors targeting PRMT5 have been developed, each with distinct mechanisms of action and varying potencies.
Comparative Potency of PRMT5 Inhibitors
The efficacy of a PRMT5 inhibitor is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of PRMT5 by 50%. This value can be determined through biochemical assays, which measure the direct inhibition of the PRMT5 enzyme, or through cell-based assays, which assess the inhibitor's effect on cell viability and proliferation. The following table summarizes the IC50 values of several key PRMT5 inhibitors across different assays and cancer cell lines.
| Inhibitor Name | Alias | Type of Assay | Target/Cell Line | IC50 Value (nM) |
| GSK3326595 | EPZ015666, Pemrametostat | Biochemical | PRMT5/MEP50 | 6.2 |
| Cellular (sDMA) | Granta-519 (Mantle Cell Lymphoma) | 158 | ||
| Cellular (Proliferation) | Granta-519 (Mantle Cell Lymphoma) | 270 | ||
| JNJ-64619178 | Onametostat | Biochemical | PRMT5 | 0.14 |
| Cellular (Proliferation) | NCI-H520 (Lung Cancer) | 0.4 | ||
| Cellular (Proliferation) | HCC-78 (Lung Cancer) | 1.9 | ||
| Compound 20 | (THIQ derivative) | Biochemical | PRMT5 | 4.2 |
| Cellular (Proliferation) | MV-4-11 (Leukemia) | Potent Inhibition | ||
| Cellular (Proliferation) | MDA-MB-468 (Breast Cancer) | Potent Inhibition | ||
| EPZ015666 | GSK3235025 | Biochemical | PRMT5 | 22 |
| Cellular | Mantle Cell Lymphoma cell lines | Nanomolar range | ||
| Compound 15 | (PROTAC degrader) | Biochemical | PRMT5 | 18 |
| Cellular (Degradation) | MCF-7 (Breast Cancer) | DC50 = 1100 | ||
| Prmt5-IN-37 | Compound 29 | - | - | Data not available |
Note: IC50 values can vary based on experimental conditions such as assay type, cell line, and incubation time.
Understanding the PRMT5 Signaling Pathway
PRMT5 plays a crucial role in cellular function by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to the regulation of gene expression, mRNA splicing, and DNA damage repair. Dysregulation of PRMT5 activity is implicated in the progression of various cancers. The following diagram illustrates a simplified PRMT5 signaling pathway and highlights the points of intervention by its inhibitors.
Experimental Protocols
The determination of IC50 values is a critical step in the evaluation of an inhibitor's potency. Below are generalized methodologies for the key experiments cited in this guide.
Biochemical IC50 Determination
This assay directly measures the ability of a compound to inhibit the methyltransferase activity of the PRMT5/MEP50 enzyme complex.
Workflow:
Key Reagents:
-
Recombinant human PRMT5/MEP50 complex
-
Test inhibitor (e.g., this compound)
-
S-adenosylmethionine (SAM), the methyl donor
-
A substrate for methylation (e.g., a histone H4-derived peptide)
-
Detection reagents (e.g., radiolabeled SAM, antibodies specific to methylated substrates, or luminescence-based detection kits)
Procedure:
-
The PRMT5/MEP50 enzyme is pre-incubated with a range of concentrations of the test inhibitor in a reaction buffer.
-
The methyltransferase reaction is initiated by the addition of SAM and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped, and the level of substrate methylation is quantified.
-
IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
Cell-Based IC50 Determination (Cell Viability Assay)
This assay assesses the effect of the inhibitor on the viability or proliferation of cancer cells.
Workflow:
Prmt5-IN-37 vs. shRNA Knockdown of PRMT5: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 5 (PRMT5), the choice between a small molecule inhibitor like Prmt5-IN-37 and a genetic knockdown approach such as shRNA is a critical decision that dictates experimental timelines, outcomes, and interpretation. This guide provides an objective comparison of these two methodologies, supported by experimental data from studies on PRMT5 inhibition, to facilitate the selection of the most appropriate tool for your research needs.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Its dysregulation has been implicated in various cancers, making it a compelling therapeutic target.
This comparison guide will delve into the mechanisms of action, experimental considerations, and potential outcomes of using this compound versus shRNA-mediated knockdown of PRMT5. While specific quantitative data for this compound is limited in publicly available literature, this guide will leverage data from well-characterized PRMT5 inhibitors such as EPZ015666 and GSK591 as illustrative examples to highlight the expected quantitative differences between chemical inhibition and genetic knockdown.
Mechanism of Action: Chemical Inhibition vs. Genetic Silencing
The fundamental difference between this compound and shRNA knockdown lies in their mode of action. This compound, as a small molecule inhibitor, directly and often reversibly binds to the PRMT5 enzyme, inhibiting its catalytic activity. This prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to its protein substrates. In contrast, shRNA (short hairpin RNA) operates at the genetic level. Once introduced into a cell, the shRNA is processed into small interfering RNA (siRNA), which then guides the RNA-induced silencing complex (RISC) to degrade PRMT5 messenger RNA (mRNA). This prevents the translation of PRMT5 protein, leading to a reduction in the total cellular pool of the enzyme.[1]
dot
Caption: Mechanisms of PRMT5 targeting by this compound and shRNA.
Quantitative Data Comparison
The following tables summarize expected quantitative outcomes based on studies using PRMT5 inhibitors and shRNA-mediated knockdown. These values should be considered as representative examples to illustrate the potential differences in efficacy and cellular response.
Table 1: Effects on Cell Viability and Proliferation
| Parameter | PRMT5 Inhibitor (e.g., EPZ015666) | shRNA Knockdown of PRMT5 |
| Cell Viability (IC50) | Dependent on cell line and duration of treatment. For example, EPZ015666 has an IC50 of ~2µM in Z-138 mantle cell lymphoma cells after 14 days. | Significant decrease in cell proliferation observed in various cancer cell lines.[2] |
| Cell Cycle Arrest | Induction of G1 phase arrest.[2] | Increase in the G1 fraction of cells.[2] |
| Apoptosis Induction | Can induce apoptosis, often measured by an increase in Annexin V positive cells or cleavage of PARP and caspases.[3] | Can lead to apoptosis, though the extent may vary depending on the cell line and knockdown efficiency. |
Table 2: Molecular Effects
| Parameter | PRMT5 Inhibitor (e.g., GSK591) | shRNA Knockdown of PRMT5 |
| PRMT5 Protein Levels | Generally no change in total PRMT5 protein levels.[3] | Significant reduction in PRMT5 protein expression.[2][4] |
| Symmetric Di-methylation (SDMA) Levels | Dose-dependent decrease in global SDMA levels (e.g., on histone H4R3).[3] | Significant reduction in global SDMA levels.[4] |
| Downstream Target Gene Expression (e.g., c-Myc, Cyclin D1) | Downregulation of target gene expression.[5] | Downregulation of target gene expression.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Western Blot Analysis for PRMT5 and SDMA Levels
Objective: To determine the levels of total PRMT5 protein and the global levels of symmetric dimethylarginine (SDMA) marks on proteins.
-
Cell Lysis:
-
Treat cells with this compound or transduce with PRMT5 shRNA for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PRMT5 (e.g., 1:1000 dilution) and a pan-SDMA antibody (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of PRMT5 and its downstream target genes.
-
RNA Extraction:
-
Harvest cells after treatment and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for PRMT5 and target genes (e.g., MYC, CCND1). Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction is typically run on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or shRNA knockdown on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For this compound, treat cells with a range of concentrations of the inhibitor.
-
For shRNA, transduce cells prior to seeding.
-
Include appropriate controls (vehicle for inhibitor, non-targeting shRNA).
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control and determine the IC50 value for the inhibitor.
-
shRNA-mediated Knockdown of PRMT5
Objective: To specifically reduce the expression of PRMT5 protein.
-
shRNA Vector Preparation:
-
Obtain or construct a lentiviral or retroviral vector containing an shRNA sequence targeting PRMT5. A non-targeting shRNA control should also be prepared.
-
-
Viral Particle Production:
-
Co-transfect the shRNA vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction:
-
Transduce the target cells with the viral particles in the presence of polybrene (8 µg/mL).
-
-
Selection:
-
Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin) if the vector contains a resistance gene.
-
-
Validation:
-
Confirm the knockdown of PRMT5 at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Signaling Pathways and Experimental Workflows
dot
Caption: Key signaling pathways regulated by PRMT5.
dot
Caption: Comparative experimental workflows for this compound and shRNA.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and shRNA knockdown of PRMT5 depends heavily on the specific research question and experimental context.
This compound (and other small molecule inhibitors) is ideal for:
-
Rapid and reversible inhibition: Effects can be observed within hours and can be washed out.
-
Dose-response studies: Allows for the determination of IC50 values and the study of concentration-dependent effects.
-
High-throughput screening: Amenable to large-scale screening of compound libraries.
-
Preclinical and in vivo studies: Small molecules can be optimized for pharmacological properties suitable for animal models.
-
Studying the role of catalytic activity: Directly targets the enzymatic function of PRMT5.
shRNA-mediated knockdown is the preferred method for:
-
Studying the effects of protein depletion: Reduces the total amount of PRMT5 protein, which can uncover functions independent of its catalytic activity (e.g., scaffolding roles).[6][7]
-
Long-term studies: Stable cell lines with constitutive or inducible knockdown can be generated for prolonged experiments.
-
High specificity (with proper validation): Can be designed to target specific isoforms of PRMT5.
-
Validating on-target effects of small molecule inhibitors: A complementary approach to confirm that the observed phenotype is due to the inhibition of the intended target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.stanford.edu [web.stanford.edu]
- 7. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT5 Inhibitors: EPZ015938 as a Benchmark for Novel Compounds like Prmt5-IN-37
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer. This guide provides a comparative framework for evaluating PRMT5 inhibitors, using the well-characterized compound EPZ015938 (also known as GSK3326595 or Pemrametostat) as a benchmark. While direct comparative data for the novel inhibitor Prmt5-IN-37 is not publicly available, this document serves as a comprehensive resource for researchers seeking to conduct head-to-head studies. It outlines the key experimental data for EPZ015938, detailed protocols for essential assays, and visual representations of the PRMT5 signaling pathway and experimental workflows. This guide is intended to facilitate the objective assessment of new chemical entities targeting PRMT5 against an established clinical candidate.
Introduction to PRMT5 Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and the DNA damage response.[3][4] Overexpression of PRMT5 is observed in a variety of cancers, including non-Hodgkin's lymphoma, glioblastoma, and breast, lung, and colorectal cancers, often correlating with poor patient prognosis.[3][5] Consequently, the development of potent and selective PRMT5 inhibitors has become a major focus in cancer drug discovery.
EPZ015938 is a potent, selective, and orally bioavailable inhibitor of PRMT5 that has been evaluated in clinical trials.[6][7] It serves as an excellent benchmark for the evaluation of new PRMT5 inhibitors. This guide will summarize the key performance data for EPZ015938 and provide the necessary experimental details to enable a rigorous comparison with emerging inhibitors such as this compound.
Quantitative Data Summary: EPZ015938
The following tables summarize the key quantitative data for EPZ015938 from biochemical and cellular assays. These data points provide a baseline for the comparative evaluation of novel PRMT5 inhibitors.
Table 1: Biochemical Activity of EPZ015938
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | 6.2 nM[8] | Reversible inhibition of PRMT5.[8] |
| Enzymatic IC50 | 22 nM[9] | Against PRMT5/MEP50 complex.[9] |
Table 2: Cellular Activity of EPZ015938
| Cell Line | Assay Type | IC50 Value | Notes |
| MCL Cell Lines | Cell Proliferation | Nanomolar range[9] | Inhibition of SmD3 methylation and cell death observed.[9] |
| MCF7 (Breast Cancer) | Cell Proliferation | 191.5 nM ± 47 nM[6] | Sensitive to PRMT5 inhibition.[6] |
| T47D (Breast Cancer) | Cell Proliferation | 303.9 nM ± 244.8 nM[6] | Sensitive to PRMT5 inhibition.[6] |
| HCC1954 (Breast Cancer) | Cell Proliferation | 54.2 nM ± 19.4 nM[6] | More sensitive to PRMT5 inhibition.[6] |
| BT474 (Breast Cancer) | Cell Proliferation | 625.5 nM ± 217.6 nM[6] | Less sensitive to PRMT5 inhibition.[6] |
| MCF10A (Non-cancerous) | Cell Proliferation | 722.8 nM ± 122 nM[6] | Less effective in non-cancerous cells.[6] |
| Multiple Myeloma Cell Lines (OPM2, JJN3, AMO1, XG7) | Cell Viability | Dose-dependent decrease[10] | Strong reduction in total symmetric-dimethyl arginine levels.[10] |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway
The diagram below illustrates the central role of PRMT5 in cellular processes and the mechanism of action for PRMT5 inhibitors. PRMT5, in complex with MEP50, utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on histone and non-histone proteins. This activity impacts gene transcription, RNA splicing, and DNA damage repair, ultimately promoting cancer cell proliferation and survival. PRMT5 inhibitors block this catalytic activity, leading to anti-tumor effects.
Caption: PRMT5 signaling pathway and the inhibitory action of small molecules.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for the preclinical evaluation and comparison of PRMT5 inhibitors.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. onclive.com [onclive.com]
- 6. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PRMT5 Inhibitors in MTAP-Deleted Cancers
A detailed guide for researchers, scientists, and drug development professionals on the differential effects of MTA-cooperative PRMT5 inhibitors.
Note to the reader: While this guide was requested to focus on a compound designated "Prmt5-IN-37," a thorough search of publicly available scientific literature and databases did not yield any specific information for a molecule with this identifier. Therefore, this guide provides a comparative analysis of other well-characterized, clinically relevant PRMT5 inhibitors that exhibit differential effects in cancers with Methylthioadenosine Phosphorylase (MTAP) deletion. The principles, experimental protocols, and data presentation formats provided herein can be applied to the evaluation of any novel PRMT5 inhibitor.
Introduction: The MTAP-PRMT5 Synthetic Lethal Interaction
The deletion of the MTAP gene, which frequently occurs alongside the tumor suppressor gene CDKN2A in various cancers, creates a unique therapeutic vulnerability.[1][2] MTAP is a key enzyme in the methionine salvage pathway, and its absence leads to the accumulation of methylthioadenosine (MTA).[1][3] MTA acts as a partial endogenous inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including mRNA splicing, cell cycle progression, and DNA damage response.[4][5][6] This partial inhibition of PRMT5 in MTAP-deleted cells makes them exquisitely sensitive to further inhibition by exogenous PRMT5 inhibitors, a concept known as synthetic lethality.[1][2]
A new class of PRMT5 inhibitors, known as MTA-cooperative inhibitors, has been developed to exploit this vulnerability. These inhibitors preferentially bind to the PRMT5-MTA complex, leading to potent and selective killing of MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[4][7] This guide compares the performance of leading MTA-cooperative PRMT5 inhibitors, providing supporting experimental data and detailed methodologies.
Comparative Efficacy of MTA-Cooperative PRMT5 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of two prominent MTA-cooperative PRMT5 inhibitors, MRTX1719 and AMG 193, in MTAP-deleted cancer models.
In Vitro Cell Viability
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Fold Selectivity (MTAP WT / MTAP del) | Reference |
| MRTX1719 | HCT116 | Deleted | 12 | >70 | [8] |
| MRTX1719 | HCT116 | Wild-Type | 890 | [8] | |
| AMG 193 | HCT116 Isogenic Pair | Deleted | Potent Inhibition | High | [7] |
| AMG 193 | HCT116 Isogenic Pair | Wild-Type | Minimal Effect | [7] |
In Vivo Antitumor Activity
| Inhibitor | Cancer Model | Study Type | Key Findings | Reference |
| MRTX1719 | Patient-derived xenografts (MTAP-deleted) | Preclinical | Dose-dependent tumor regressions | [4] |
| AMG 193 | Human cell line and patient-derived xenografts (MTAP-deleted) | Preclinical | Robust antitumor activity and good tolerability | [7] |
| AMG 193 | Patients with MTAP-deleted solid tumors | Phase 1/2 Clinical Trial (NCT05094336) | Confirmed partial responses observed | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PRMT5 inhibitors. Below are representative protocols for key experiments.
Cell Viability Assay (MTS-based)
This protocol assesses the effect of a PRMT5 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (MTAP-deleted and wild-type)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PRMT5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Perform a 10-point dose-response curve (e.g., 1 nM to 10 µM), including a vehicle control (DMSO).
-
Add 100 µL of the diluted inhibitor or vehicle to the appropriate wells.
-
Incubate the plate for 72 to 144 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[9]
Western Blot Analysis for PRMT5 Activity
This protocol is used to detect changes in the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the PRMT5 inhibitor at various concentrations and time points.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.[9][10]
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the antitumor efficacy of a PRMT5 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
MTAP-deleted cancer cells
-
PRMT5 inhibitor formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant MTAP-deleted cancer cells subcutaneously into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the PRMT5 inhibitor or vehicle to the respective groups at a predetermined dose and schedule.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for SDMA).[4][11]
Visualizing Pathways and Workflows
PRMT5 Signaling in MTAP-Deleted vs. Wild-Type Cells
Caption: MTA-cooperative PRMT5 inhibitors exploit MTA accumulation in MTAP-deleted cells.
General Experimental Workflow for PRMT5 Inhibitor Evaluation
Caption: Workflow for assessing PRMT5 inhibitor efficacy in MTAP-deleted cancers.
References
- 1. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ideayabio.com [ideayabio.com]
- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 silencing selectively affects MTAP‐deleted mesothelioma: In vitro evidence of a novel promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Prmt5-IN-37: A Comparative Guide for Researchers
This guide provides a framework for the cross-validation of the PRMT5 inhibitor, Prmt5-IN-37, across different laboratories. Given the critical role of reproducibility in drug discovery, this document outlines key experimental protocols and data presentation standards to facilitate objective comparisons of this compound with other PRMT5 inhibitors and to ensure consistency of results between research groups.
Introduction to PRMT5 and its Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a crucial enzyme involved in a multitude of cellular processes, making it a significant target in cancer therapy.[1][2][3] As a type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5][6] This post-translational modification plays a vital role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction pathways.[2][4][7] Dysregulation of PRMT5 activity has been implicated in the progression of various cancers, including lymphoma, lung cancer, and glioblastoma, often correlating with poor patient outcomes.[1][8]
The therapeutic potential of targeting PRMT5 has led to the development of numerous small molecule inhibitors. These inhibitors primarily act by competing with the enzyme's co-substrate S-adenosylmethionine (SAM) or the protein substrate. By blocking the catalytic activity of PRMT5, these compounds can induce cell cycle arrest, apoptosis, and sensitization of cancer cells to other therapies.[1] This guide focuses on this compound, a novel inhibitor of PRMT5, and provides a structure for comparing its performance and validating its effects across different research settings.
Data Presentation for Cross-Laboratory Comparison
Consistent and clear data presentation is paramount for the objective comparison of experimental results. The following tables provide a standardized format for summarizing key quantitative data for this compound and a comparator compound.
Table 1: In Vitro Potency of PRMT5 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Laboratory | Reference |
| This compound | PRMT5 | Biochemical | - | Data not available | Lab A | - |
| This compound | PRMT5 | Cell-based | Z-138 (Mantle Cell Lymphoma) | Data not available | Lab A | - |
| This compound | PRMT5 | Cell-based | HCT-116 (Colon Carcinoma) | Data not available | Lab B | - |
| Comparator X | PRMT5 | Biochemical | - | 22 | Manufacturer | - |
| Comparator X | PRMT5 | Cell-based | Z-138 (Mantle Cell Lymphoma) | 58 | Published Study | [9] |
| Comparator X | PRMT5 | Cell-based | HCT-116 (Colon Carcinoma) | 95 | Published Study | [9] |
Table 2: Cellular Effects of PRMT5 Inhibition
| Compound | Cell Line | Concentration (nM) | Effect on Cell Proliferation (% inhibition) | Induction of Apoptosis (% of apoptotic cells) | Laboratory | Reference |
| This compound | Z-138 | 100 | Data not available | Data not available | Lab A | - |
| This compound | HCT-116 | 100 | Data not available | Data not available | Lab B | - |
| Comparator X | Z-138 | 100 | 75% | 40% | Published Study | [9] |
| Comparator X | HCT-116 | 100 | 60% | 30% | Published Study | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducing and comparing results across different laboratories.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of PRMT5 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Z-138, HCT-116)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and comparator inhibitor stock solutions (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PRMT5 inhibitors in the complete medium. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This protocol is used to assess the target engagement of PRMT5 inhibitors by measuring the global levels of symmetric di-methyl arginine (SDMA).
Materials:
-
Cancer cell lines
-
This compound and comparator inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-SDMA, anti-Vinculin or anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with the PRMT5 inhibitor at various concentrations for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with a loading control antibody (e.g., anti-Actin) to ensure equal protein loading.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
-
Visualizing Pathways and Workflows
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular processes and the mechanism of action for its inhibitors.
Experimental Workflow for Cross-Laboratory Validation
This diagram outlines a logical workflow for the cross-laboratory validation of a novel PRMT5 inhibitor.
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Prmt5-IN-37: A Comparative Analysis of Activity in 2D vs. 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Anticipated Efficacy of PRMT5 Inhibition
It is widely observed that cancer cells cultured in 3D models exhibit increased resistance to anti-cancer agents compared to their 2D counterparts.[3][4][5] This phenomenon is attributed to factors such as limited drug penetration into the spheroid core, the presence of quiescent cell populations, and altered cell-cell and cell-matrix interactions that activate survival signaling pathways.[1][2] Therefore, a higher concentration of Prmt5-IN-37 is expected to be required to achieve the same level of growth inhibition in 3D spheroids as in 2D monolayers.
The following table presents a hypothetical comparison of inhibitory concentrations (IC50/GI50) for PRMT5 inhibitors in 2D and 3D cancer cell models, based on published data for similar compounds.
| Inhibitor Class | Cancer Cell Line | 2D Culture (IC50/GI50) | 3D Spheroid Culture (IC50/GI50) | Fold Difference (3D/2D) | Reference |
| PRMT5 Inhibitor (e.g., LLY-283) | Diffuse Midline Glioma (HSJD-DIPG-007) | Not Reported | ~40-70 nM (GI50) | - | [6][7] |
| PRMT5 Inhibitor (e.g., EPZ015938) | Multiple Myeloma (JJN3) | ~10-100 nM (IC50) | Not Reported | - | [8] |
| PRMT5 Inhibitor (e.g., CMP5) | T-cell Leukemia (Jurkat) | >50 µM (IC50) | Not Reported | - | [9][10] |
| General Trend for Anticancer Drugs | Various | Typically lower nM to µM range | Typically higher nM to µM range | 4 to 64-fold increase | [2][5] |
Note: The data for PRMT5 inhibitors is not a direct head-to-head comparison in 2D vs. 3D for the same cell line. The "General Trend" data is included to illustrate the commonly observed increase in drug resistance in 3D models. The IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are key metrics for assessing a compound's potency.
Experimental Protocols
To facilitate the replication of studies comparing this compound activity in 2D and 3D cultures, detailed methodologies for key experiments are provided below.
2D Cell Viability Assay (e.g., MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point dose-response curve (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) should be included at the same final concentration as the highest inhibitor dose. Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[11]
-
Incubation: Incubate the plate for a predetermined period, typically 72 to 144 hours.[11]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[11]
-
Incubation and Absorbance Reading: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[11]
3D Spheroid Formation and Viability Assay (e.g., CellTiter-Glo® 3D Assay)
-
Spheroid Formation: Seed cells in an ultra-low attachment 96-well round-bottom plate at a density that promotes the formation of single spheroids of a desired size (e.g., 1,000-5,000 cells per well). Allow spheroids to form over 3-7 days.[6][7]
-
Compound Treatment: Once spheroids have formed, carefully remove a portion of the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the spheroids with the compound for a period that allows for drug penetration and effect, typically 7 days or longer.[6][7]
-
Viability Assay: Use a 3D-specific viability assay, such as CellTiter-Glo® 3D, which is designed to penetrate the spheroid structure. Add the reagent to each well according to the manufacturer's protocol.
-
Lysis and Luminescence Reading: Shake the plate for a designated time to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value from the dose-response curve.
Mandatory Visualizations
PRMT5 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PRMT5 in various cellular processes and indicates the point of intervention for inhibitors like this compound. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, and signal transduction pathways critical for cancer cell proliferation and survival.[12]
Caption: PRMT5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: 2D vs. 3D Cell Culture Comparison
This diagram outlines the parallel experimental workflows for evaluating the efficacy of this compound in both 2D monolayer and 3D spheroid cultures.
Caption: Workflow for comparing this compound activity in 2D and 3D cell cultures.
References
- 1. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Prmt5-IN-37 Specificity: A Comparative Guide to Rescue Experiments and Alternative Inhibitors
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of Prmt5-IN-11, a covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), with other notable PRMT5 inhibitors. We delve into detailed experimental protocols for rescue experiments to confirm target engagement and provide a comparative analysis of inhibitor performance to aid in the selection of the most appropriate tool compound for your research needs.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. The dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
Prmt5-IN-11 is a covalent inhibitor that demonstrates potent and irreversible inhibition of PRMT5 by targeting a specific cysteine residue within the enzyme's active site. To rigorously validate that the observed cellular effects of Prmt5-IN-11 are a direct consequence of PRMT5 inhibition, rescue experiments are essential. This guide outlines methodologies for such experiments and compares Prmt5-IN-11 with other widely used PRMT5 inhibitors.
Comparative Efficacy of PRMT5 Inhibitors
The selection of a suitable PRMT5 inhibitor is critical for both basic research and clinical applications. The following tables provide a comparative overview of Prmt5-IN-11 and other key PRMT5 inhibitors, summarizing their mechanisms of action and reported efficacy in biochemical and cellular assays.
Table 1: Mechanism of Action and Biochemical Potency of PRMT5 Inhibitors
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| Prmt5-IN-11 | Cmpd. 11 | Covalent | 26 nM[1] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 9.2 nM[1][2][3] |
| JNJ-64619178 | Onametostat | SAM-competitive, irreversible | Sub-nanomolar[1][4] |
| EPZ015666 | GSK3235025 | Substrate-competitive | 22 nM[5] |
| LLY-283 | - | SAM-competitive | 22 nM[6] |
| MRTX1719 | - | MTA-cooperative | Not directly reported; >70-fold selectivity for MTAP-deleted cells[7] |
Table 2: Cellular Activity of PRMT5 Inhibitors in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular sDMA IC50 | Proliferation IC50 |
| Prmt5-IN-11 | Z-138 | Mantle Cell Lymphoma | 11 nM | 13 nM |
| GSK3326595 | A-375 | Melanoma | 5 nM | 56 nM |
| JNJ-64619178 | NCI-H520 | Lung Cancer | - | 0.4 nM |
| EPZ015666 | JeKo-1 | Mantle Cell Lymphoma | 49 nM | 110 nM |
| LLY-283 | HCT116 | Colorectal Carcinoma | 25 nM | 37 nM[6] |
| MRTX1719 | HCT116 MTAPdel | Colorectal Carcinoma | >70-fold selective | >70-fold selective |
Experimental Protocols for Specificity Confirmation
To unequivocally demonstrate that the biological effects of Prmt5-IN-11 are mediated through the inhibition of PRMT5, rescue experiments are indispensable. Below are detailed protocols for three key types of experiments: shRNA-mediated rescue, overexpression of a resistant mutant, and inhibitor washout assays.
Protocol 1: shRNA-Mediated Rescue of Prmt5-IN-11 Phenotype
This experiment aims to show that the effect of Prmt5-IN-11 is diminished in cells with reduced levels of PRMT5.
1. Generation of Stable PRMT5 Knockdown Cell Lines:
-
Design and clone at least two independent shRNA sequences targeting different regions of the PRMT5 mRNA into a lentiviral vector (e.g., pLKO.1) containing a selectable marker (e.g., puromycin resistance). A non-targeting shRNA should be used as a control.
-
Produce lentiviral particles by co-transfecting HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., pMD2.G and psPAX2).
-
Transduce the target cancer cell line (e.g., Z-138) with the lentiviral particles.
-
Select for stably transduced cells by treating with the appropriate antibiotic (e.g., puromycin).
-
Verify PRMT5 knockdown efficiency by Western blot and qRT-PCR.
2. Prmt5-IN-11 Treatment and Phenotypic Analysis:
-
Plate both the control (non-targeting shRNA) and PRMT5 knockdown cells at the same density.
-
Treat the cells with a dose-range of Prmt5-IN-11 or vehicle (DMSO).
-
After the desired incubation period (e.g., 72 hours), assess the cellular phenotype of interest (e.g., cell viability using a CellTiter-Glo assay).
-
Expected Outcome: The PRMT5 knockdown cells should exhibit reduced sensitivity to Prmt5-IN-11 compared to the control cells, demonstrating that the inhibitor's effect is dependent on the presence of its target.
Protocol 2: Overexpression of a Resistant PRMT5 Mutant
This experiment demonstrates that a mutated, inhibitor-resistant version of PRMT5 can rescue the effects of Prmt5-IN-11.
1. Generation of PRMT5 Expression Constructs:
-
Clone the full-length wild-type (WT) PRMT5 cDNA into a mammalian expression vector.
-
Introduce a point mutation in the PRMT5 sequence that is predicted to disrupt Prmt5-IN-11 binding without affecting its enzymatic activity. For covalent inhibitors targeting a cysteine, mutating that cysteine to a serine or alanine is a common strategy.
-
Generate an empty vector control.
2. Transient Transfection and Inhibitor Treatment:
-
Transfect the target cancer cell line with the WT PRMT5, mutant PRMT5, or empty vector constructs.
-
After 24-48 hours to allow for protein expression, treat the cells with Prmt5-IN-11 or vehicle.
-
Assess the cellular phenotype as described in Protocol 1.
-
Expected Outcome: Cells overexpressing the resistant PRMT5 mutant should be less sensitive to Prmt5-IN-11 compared to cells overexpressing WT PRMT5 or the empty vector control.
Protocol 3: Inhibitor Washout Assay
This experiment assesses the durability of the inhibitor's effect, which is particularly relevant for covalent inhibitors like Prmt5-IN-11.
1. Inhibitor Treatment and Washout:
-
Plate cells and treat with a concentration of Prmt5-IN-11 that induces a clear phenotype (e.g., 5x IC50).
-
After a defined incubation period (e.g., 6 hours), remove the inhibitor-containing medium.
-
Wash the cells twice with pre-warmed, drug-free culture medium to remove any unbound inhibitor.
-
Add fresh, drug-free medium to the "washout" wells. A parallel set of "no washout" wells should be maintained in inhibitor-containing medium.
-
Culture the cells for an extended period (e.g., up to 72 hours).
2. Viability Assessment:
-
At various time points post-washout, measure cell viability.
-
Expected Outcome: For a covalent inhibitor like Prmt5-IN-11, the inhibitory effect on cell viability should be sustained even after the compound is removed from the medium, in contrast to a reversible inhibitor where the effect would be expected to diminish over time.
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the PRMT5 signaling pathway and the logical flow of a rescue experiment.
Caption: PRMT5 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for an shRNA-mediated rescue experiment.
By employing these rigorous experimental approaches and considering the comparative data, researchers can confidently validate the specificity of Prmt5-IN-11 and make informed decisions about its application in their studies of PRMT5 biology and its role in disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Navigating the Proteomic Landscape of PRMT5 Inhibition: A Comparative Analysis of GSK3326595
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the proteomic effects of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). By leveraging quantitative proteomics data, this guide aims to illuminate the cellular pathways modulated by PRMT5 inhibition and offer insights into its therapeutic potential.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology and other diseases due to its critical role in a myriad of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. The dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a focal point for the development of targeted inhibitors. GSK3326595 (also referred to as GSK591 in some literature) is a clinical-stage small molecule inhibitor that has demonstrated robust and selective inhibition of PRMT5. Understanding the global proteomic changes induced by this inhibitor is paramount for elucidating its mechanism of action and identifying pharmacodynamic biomarkers.
This guide summarizes key findings from a comparative proteomics study utilizing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to quantify changes in arginine methylation following treatment with a selective PRMT5 inhibitor.
Quantitative Proteomics Analysis of PRMT5 Inhibition
A comprehensive proteomics study was conducted to identify the substrates of PRMT5 and assess the impact of its inhibition on the methylproteome. The data presented below is derived from a study by Musiani et al. (2019) in Science Signaling, where they employed a SILAC-based quantitative mass spectrometry approach to profile changes in arginine methylation in response to a selective PRMT5 inhibitor.
Table 1: Down-regulated Symmetric Dimethylarginine (SDMA) Sites upon PRMT5 Inhibition
| Protein | Gene | Peptide Sequence | SILAC Ratio (Inhibitor/Control) |
| Tripartite motif-containing protein 28 | TRIM28 | K(ac)TGEG(gg)R(me2s)GSPGPGGR | 0.25 |
| Splicing factor, proline- and glutamine-rich | SFPQ | GGYGG(gg)R(me2s)GGYGGGGPGG(gg)R(me2s)GGYGG | 0.33 |
| Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | G(gg)R(me2s)GGNFGGR | 0.40 |
| Sm-like protein LSm4 | LSM4 | C(cam)G(gg)R(me2s)GGRC(cam) | 0.41 |
| ATP-dependent RNA helicase A | DHX9 | S(ph)QG(gg)R(me2s)GGR | 0.43 |
| Nucleolin | NCL | G(gg)R(me2s)GGGGGGGG(gg)R(me2s)GGF | 0.45 |
| DNA-binding protein A | YBX1 | S(ph)QG(gg)R(me2s)GGR | 0.50 |
This table represents a selection of peptides with significantly down-regulated symmetric dimethylarginine marks upon treatment with a PRMT5 inhibitor, indicating they are likely direct or indirect substrates of PRMT5.
Table 2: Up-regulated Asymmetric Dimethylarginine (ADMA) Sites upon PRMT5 Inhibition
| Protein | Gene | Peptide Sequence | SILAC Ratio (Inhibitor/Control) |
| SAFB-like transcription modulator | SLTM | S(ph)G(gg)R(me2a)GGR | 2.1 |
| Serine/arginine-rich splicing factor 1 | SRSF1 | S(ph)PS(ph)P(ph)G(gg)R(me2a)RSRSP(ph)S(ph) | 2.0 |
| Histone H4 | HIST1H4A | GKGGKGLGKGGAKR(me2a)HRK(ac)VLR | 1.8 |
This table highlights a compensatory up-regulation of asymmetric dimethylarginine on certain proteins, suggesting a potential interplay between different protein arginine methyltransferases upon PRMT5 inhibition.
Key Signaling Pathways and Experimental Workflow
To visualize the intricate cellular processes influenced by PRMT5 and the methodology used to investigate them, the following diagrams are provided.
Caption: PRMT5 signaling in transcriptional and splicing regulation.
Caption: SILAC-based comparative proteomics workflow.
Experimental Protocols
The following is a detailed methodology for the SILAC-based comparative proteomics analysis of PRMT5 inhibition, adapted from Musiani et al., 2019, Science Signaling.
1. Cell Culture and SILAC Labeling
-
Cell Line: Human breast cancer cell line MCF7.
-
SILAC Media: Cells were cultured in DMEM for SILAC, supplemented with 10% dialyzed fetal bovine serum, penicillin-streptomycin, and either "light" (¹²C₆-arginine and ¹²C₆-lysine) or "heavy" (¹³C₆-arginine and ¹³C₆-lysine) amino acids.
-
Label Incorporation: Cells were cultured for at least six doublings to ensure complete incorporation of the stable isotope-labeled amino acids.
2. PRMT5 Inhibitor Treatment
-
MCF7 cells cultured in "heavy" SILAC medium were treated with a selective PRMT5 inhibitor (GSK591) at a concentration of 1 µM for 24 hours.
-
Control cells cultured in "light" SILAC medium were treated with DMSO as a vehicle control.
3. Protein Extraction and Digestion
-
Cells were harvested, and lysates from control and treated cells were mixed in a 1:1 protein ratio.
-
The protein mixture was reduced with DTT, alkylated with iodoacetamide, and digested with trypsin overnight at 37°C.
4. Methyl-peptide Immunoprecipitation
-
Tryptic peptides were subjected to immunoprecipitation using antibodies specific for symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA) to enrich for methylated peptides.
5. Mass Spectrometry and Data Analysis
-
LC-MS/MS: Enriched methyl-peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: The raw data was processed using MaxQuant software for protein identification and quantification. SILAC ratios (Heavy/Light) were calculated to determine the relative abundance of methylated peptides between the inhibitor-treated and control samples. Peptides with a statistically significant change in their SILAC ratio were considered to be affected by PRMT5 inhibition.
This guide provides a snapshot of the proteomic consequences of PRMT5 inhibition with GSK3326595. The presented data and methodologies offer a valuable resource for researchers investigating PRMT5 biology and developing novel therapeutic strategies targeting this key enzyme.
Prmt5-IN-37: A Comparative Evaluation Against a Panel of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The protein arginine methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer.[1][2][3][4][5] This guide provides a comparative analysis of the in vitro efficacy of various PRMT5 inhibitors against a panel of cancer cell lines, with a focus on providing a framework for evaluating novel compounds like Prmt5-IN-37. While specific data for "this compound" is not publicly available, we will utilize comparative data from well-characterized PRMT5 inhibitors to establish a benchmark for evaluation. This guide will delve into their mechanisms of action, biochemical and cellular potencies, and the experimental protocols used to generate this data.
Comparative Efficacy of PRMT5 Inhibitors
The therapeutic potential of PRMT5 inhibitors is assessed through their ability to inhibit the enzyme's methyltransferase activity and subsequently block the proliferation of cancer cells. The following tables summarize the biochemical and cellular activities of several prominent PRMT5 inhibitors.
Table 1: Biochemical Potency of PRMT5 Inhibitors
This table outlines the half-maximal inhibitory concentration (IC50) of various inhibitors against the PRMT5/MEP50 complex, providing a measure of their direct enzymatic inhibition.
| Inhibitor | Alias(es) | Mechanism of Action | Biochemical IC50 (PRMT5/MEP50) |
| Prmt5-IN-11 | Cmpd. 11 | Covalent | 26 nM[6] |
| GSK3326595 | Pemrametostat, EPZ015938 | Substrate-competitive, SAM-uncompetitive | 6.0 - 6.2 nM[6] |
| JNJ-64619178 | Onametostat | SAM-competitive, Substrate non-competitive | <0.5 nM[6] |
| EPZ015666 | Substrate-competitive | 22 nM | |
| LLY-283 | SAM-competitive | 6 nM | |
| MRTX1719 | MTA-cooperative | Not Applicable |
Table 2: Cellular Activity and Anti-proliferative Effects of PRMT5 Inhibitors
This table presents the cellular efficacy of PRMT5 inhibitors, measured by their ability to inhibit symmetric dimethylarginine (sDMA) levels—a direct biomarker of PRMT5 activity in cells—and their anti-proliferative effects (IC50) on various cancer cell lines.
| Inhibitor | Cell Line | sDMA IC50 | Proliferation IC50 |
| Prmt5-IN-11 | Z-138 (Mantle Cell Lymphoma) | 1.2 nM | 3.2 nM[6] |
| GSK3326595 | A-375 (Melanoma) | 12 nM | 27 nM |
| HCT-116 (Colon Carcinoma) | 11 nM | 21 nM | |
| JNJ-64619178 | A-375 (Melanoma) | 0.2 nM | 0.8 nM |
| HCT-116 (Colon Carcinoma) | 0.2 nM | 0.7 nM | |
| MRTX1719 | HCT-116 (MTAP-deleted) | 1.6 nM | 4.8 nM |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial. Below are standard protocols for key assays used to evaluate PRMT5 inhibitors.
Biochemical IC50 Determination (PRMT5/MEP50 Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the PRMT5/MEP50 complex.
-
Reagents and Materials: Recombinant human PRMT5/MEP50 complex, S-(5'-Adenosyl)-L-methionine (SAM), histone H4 peptide (substrate), radioactive [³H]-SAM, scintillant, filter plates, and a microplate scintillation counter.
-
Procedure:
-
The PRMT5/MEP50 enzyme complex is incubated with a serial dilution of the test inhibitor in a reaction buffer.
-
The enzymatic reaction is initiated by adding the histone H4 peptide substrate and [³H]-SAM.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is then stopped, and the radiolabeled methylated peptide is captured on a filter plate.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Symmetric Dimethylarginine (sDMA) Assay
This assay measures the level of sDMA, a product of PRMT5 activity, within cells to assess target engagement of the inhibitor.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitor, lysis buffer, primary antibody specific for sDMA, secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore), and a detection system (e.g., ELISA reader or Western blot imaging system).
-
Procedure:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the test inhibitor for a specified duration (e.g., 24-72 hours).
-
Following treatment, cells are lysed to extract total protein.
-
The protein concentration of each lysate is determined.
-
Equal amounts of protein are analyzed by Western blot or ELISA using an sDMA-specific antibody to quantify the levels of symmetrically dimethylated proteins.
-
IC50 values are determined by plotting the sDMA levels against the inhibitor concentration.
-
Cell Proliferation (IC50) Assay
This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50%.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test inhibitor, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
-
Procedure:
-
Cells are seeded in multi-well plates at a predetermined density.
-
After allowing the cells to attach, they are treated with a range of concentrations of the test inhibitor.
-
The cells are incubated for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
A cell viability reagent is added to each well, and the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling pathway and point of inhibition.
Caption: Experimental workflow for evaluating PRMT5 inhibitors.
References
Benchmarking PRMT5 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PRMT5 inhibitors against other key epigenetic modifiers. Experimental data and detailed protocols support the analysis, offering a comprehensive resource for evaluating therapeutic potential.
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology.[1][2] Overexpressed in a variety of cancers, including lymphoma, breast, lung, and colorectal cancers, its activity is often correlated with poor prognosis.[3][4] PRMT5 functions as a Type II arginine methyltransferase, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating a multitude of cellular processes, from gene transcription and RNA splicing to DNA damage repair and signal transduction.[1][4]
The therapeutic potential of targeting PRMT5 has led to the development of numerous small molecule inhibitors. While specific data for "Prmt5-IN-37" is not publicly available, this guide will benchmark the performance of the PRMT5 inhibitor class against other well-established epigenetic modifiers, providing a framework for experimental evaluation.
Comparative Analysis of Epigenetic Modifiers
The following table summarizes the key characteristics of PRMT5 inhibitors in comparison to other major classes of epigenetic modifiers: Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and Bromodomain and Extra-Terminal motif (BET) inhibitors.
| Feature | PRMT5 Inhibitors | HDAC Inhibitors | DNMT Inhibitors | BET Inhibitors |
| Target Enzyme/Protein | Protein Arginine Methyltransferase 5 (PRMT5) | Histone Deacetylases (HDACs) | DNA Methyltransferases (DNMTs) | Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, BRDT) |
| Primary Epigenetic Mark | Symmetric dimethylarginine (sDMA) on histones (e.g., H4R3, H3R8) and non-histone proteins | Histone acetylation | DNA methylation (5-methylcytosine) | Recognition of acetylated histones |
| Mechanism of Action | Inhibit the catalytic activity of PRMT5, preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues.[4] | Block the removal of acetyl groups from histones, leading to histone hyperacetylation and a more open chromatin structure.[5][6] | Incorporate into DNA and trap DNMTs, leading to their degradation and subsequent DNA hypomethylation.[7][8] | Competitively bind to the bromodomains of BET proteins, preventing them from binding to acetylated histones and disrupting transcription.[1][9] |
| Effect on Gene Expression | Primarily leads to the derepression of tumor suppressor genes silenced by PRMT5-mediated histone methylation. | Generally leads to transcriptional activation by promoting a relaxed chromatin state.[6] | Reactivates silenced tumor suppressor genes by reversing promoter hypermethylation.[7] | Downregulates the expression of key oncogenes (e.g., MYC) and pro-inflammatory genes.[10][11] |
| Examples of (Pre)Clinical Compounds | GSK3326595, JNJ-64619178, AMG 193, PRT811[2][3][4] | Vorinostat, Romidepsin, Panobinostat[12] | Azacitidine, Decitabine[7][13] | OTX015, CPI-0610, JQ1[9] |
| Reported Cellular Effects | Induction of apoptosis, cell cycle arrest, and senescence in cancer cells.[14][15] | Cell cycle arrest, induction of apoptosis, and differentiation.[5][16] | Reactivation of tumor suppressor genes, induction of apoptosis, and enhanced tumor immunogenicity.[17] | Inhibition of cancer cell proliferation, induction of apoptosis, and anti-inflammatory effects.[10] |
Experimental Protocols for Benchmarking
To rigorously evaluate a novel PRMT5 inhibitor such as this compound, a series of biochemical and cellular assays are essential. The following protocols provide a detailed methodology for key experiments.
Biochemical PRMT5 Activity Assay (TR-FRET)
This assay directly measures the enzymatic activity of PRMT5 and its inhibition.
Materials:
-
Purified recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide (1-21) substrate
-
S-adenosylmethionine (SAM)
-
TR-FRET detection reagents (e.g., antibody specific for symmetrically dimethylated H4R3 and a corresponding donor/acceptor pair)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Brij-35, 1 mM DTT)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the PRMT5 inhibitor in the assay buffer.
-
Add the PRMT5/MEP50 complex and the histone H4 peptide substrate to the wells of the 384-well plate.
-
Add the PRMT5 inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the TR-FRET detection reagents.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for Symmetric Di-Methyl Arginine (sDMA) Levels by Western Blot
This assay assesses the ability of the inhibitor to block PRMT5 activity within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a line with known PRMT5 dependency)
-
PRMT5 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-sDMA (symmetric dimethylarginine), anti-H4R3me2s, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PRMT5 inhibitor for a specific duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-sDMA or anti-H4R3me2s) overnight at 4°C.[18]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to the total histone H4 loading control to determine the dose-dependent reduction in sDMA levels.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the PRMT5 inhibitor on cancer cells.
Materials:
-
Cancer cell line
-
PRMT5 inhibitor
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.[14]
-
Add MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Visualizing PRMT5's Role and Experimental Design
To further elucidate the context of PRMT5 inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving PRMT5 and a typical experimental workflow for inhibitor benchmarking.
Caption: PRMT5 signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for benchmarking a PRMT5 inhibitor.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 10. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 14. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Prmt5-IN-37
All personnel handling Prmt5-IN-37 must receive training on chemical safety and waste disposal. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Hazard Assessment and Waste Classification
Given that this compound is a biologically active compound designed to inhibit cellular processes, it should be treated as a potentially hazardous substance. All waste generated from its use must be classified and handled as hazardous chemical waste.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety goggles, lab coat. A respirator should be used if there is a risk of aerosolization. |
| Solid Waste Disposal | Segregate into a clearly labeled, sealed, and puncture-resistant container designated for hazardous waste. |
| Liquid Waste Disposal | Collect in a dedicated, sealed, and appropriately labeled hazardous waste container. Do not dispose of down the drain. |
| Decontamination | Use a 1:10 bleach solution or another institutionally approved laboratory disinfectant for surfaces and equipment. |
| Spill Management | Evacuate the area if necessary. Utilize a chemical spill kit with appropriate absorbent materials and PPE. Decontaminate the affected area thoroughly. |
Step-by-Step Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the proper disposal of this compound and associated waste materials.
Step 1: Waste Segregation and Collection
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure correct disposal.
-
Solid Waste : This category includes any unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any disposable lab supplies (e.g., pipette tips, weigh boats, tubes) that have come into direct contact with the compound.[1] All solid waste must be collected in a designated, leak-proof hazardous waste container.[1][2]
-
Liquid Waste : This includes all solutions containing this compound, such as stock solutions (commonly prepared in solvents like DMSO), experimental media, and the rinsate from decontaminating glassware.[1][3] Collect all liquid waste in a dedicated, sealed, and chemically compatible hazardous waste container.[3]
-
Sharps Waste : Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Labeling of Waste Containers
Clear and accurate labeling is a critical safety measure.
-
All waste containers must be clearly labeled as "Hazardous Waste."[2][3]
-
The label must include the full chemical name, "this compound," and list all other chemical constituents in the container (e.g., DMSO, ethanol).[3] Avoid using abbreviations or chemical formulas.[2]
-
Indicate the approximate concentration or quantity of the hazardous material.
Step 3: Storage of Hazardous Waste
Store waste containers in a designated and secure area.
-
Waste should be stored in a satellite accumulation area (SAA) that is at or near the point of generation.[2]
-
Place the primary waste container in a secondary containment bin to prevent spills.[2]
-
Keep waste containers securely closed at all times, except when adding waste.[2]
Step 4: Decontamination of Labware
Thorough decontamination of reusable labware is essential.
-
A triple rinse with a suitable solvent (e.g., ethanol or acetone) is a common and effective practice for decontaminating glassware that has been in contact with the compound.[1]
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]
-
After the triple rinse, the glassware can be cleaned using standard laboratory detergents and water.[1]
Step 5: Disposal of Waste
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[3]
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
